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  • Product: Aminopropylon
  • CAS: 3690-04-8

Core Science & Biosynthesis

Foundational

Aminopropylon: Technical Monograph & Origins

Content Type: Technical Whitepaper Subject: Chemical Phylogeny, Synthesis, and Pharmacodynamics of Aminopropylon (CAS 3690-04-8) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1] Part 1: E...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Phylogeny, Synthesis, and Pharmacodynamics of Aminopropylon (CAS 3690-04-8) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Part 1: Executive Summary

Aminopropylon (also known as Amipylo or Aminopropylone) represents a distinct evolutionary branch in the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs). Developed during the "Golden Age" of pyrazolone modification (circa 1950s), primarily within the Japanese pharmaceutical sector (e.g., Nippon Shinyaku), it was engineered to optimize the analgesic efficacy of its precursor, Aminopyrine , while attempting to mitigate the toxicity associated with nitrosamine formation.

Chemically, it is N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide .[1][2] Unlike the simple methylated amine of aminopyrine, aminopropylon features an amide linkage to a dimethylaminopropionyl side chain.[1] This structural modification alters its metabolic stability and binding kinetics, providing a unique case study in the structure-activity relationship (SAR) of the pyrazolone scaffold.[1]

Part 2: Chemical Identity & Phylogeny[1]

To understand Aminopropylon, one must locate it within the lineage of pyrazolone analgesics.[1] It is a direct descendant of Antipyrine (the first synthetic analgesic, 1883) and a structural sibling to Dipyrone (Metamizole) .

Structural Phylogeny

The following diagram illustrates the chemical evolution of Aminopropylon. Note the conservation of the pyrazolone core (blue) and the diversification at the C-4 position (red), which dictates potency and toxicity profiles.[1]

ChemicalPhylogeny Antipyrine Antipyrine (1883) Core Scaffold Aminopyrine Aminopyrine (1897) (Dimethylamino group) High Toxicity Risk Antipyrine->Aminopyrine C-4 Nitrosation & Reduction Aminopropylon Aminopropylon (c. 1955) (Dimethylaminopropionyl amide) Enhanced Stability Aminopyrine->Aminopropylon Acylation (Amide Linkage) Dipyrone Dipyrone/Metamizole (1922) (Sulfonate group) Water Soluble Aminopyrine->Dipyrone Sulfonation (Solubility)

Figure 1: Evolutionary tree of pyrazolone analgesics showing the derivation of Aminopropylon.[3][4][][6]

Chemical Data Table[7]
PropertySpecification
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(dimethylamino)propanamide
CAS Number 3690-04-8
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Core Scaffold 1-Phenyl-3-methyl-5-pyrazolone
Key Functional Group Amide (Linker), Dimethylamino (Basic Tail)
pKa ~8.5 (Basic amine tail)
Solubility Soluble in ethanol, chloroform; moderately soluble in water.[1][3][]

Part 3: Synthesis & Manufacturing[1]

The synthesis of Aminopropylon requires the coupling of the 4-Aminoantipyrine (Ampyrone) core with a N,N-Dimethylalanine derivative.[1] This creates the amide bond that distinguishes it from Aminopyrine.

Retrosynthetic Analysis
  • Disconnection: The Amide bond (N-CO).[1]

  • Synthons: 4-Aminoantipyrine (Nucleophile) + 2-(Dimethylamino)propionic acid (Electrophile).[1]

Synthesis Protocol (Laboratory Scale)

Note: This protocol is a standardized reconstruction based on functional group chemistry and historical pyrazolone derivatization methods.

Reagents:

  • 4-Aminoantipyrine (20.3 g, 0.1 mol)[1]

  • 2-(Dimethylamino)propionyl chloride hydrochloride (or N,N-Dimethylalanine with DCC coupling agent)[1]

  • Triethylamine (Et₃N) as base

  • Dichloromethane (DCM) as solvent

Step-by-Step Methodology:

  • Preparation of Nucleophile: Dissolve 0.1 mol of 4-Aminoantipyrine in 200 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Add 0.12 mol of Triethylamine to scavenge HCl.[1]

  • Acylation: Cool the solution to 0°C. Dropwise add 0.11 mol of 2-(Dimethylamino)propionyl chloride (dissolved in DCM) over 30 minutes. The exotherm must be controlled to prevent side reactions at the pyrazolone ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1) until the starting amine is consumed.

  • Workup: Wash the organic layer with saturated NaHCO₃ (to remove acid) and then with brine. Dry over anhydrous Na₂SO₄.[1]

  • Purification: Evaporate the solvent to yield a crude solid.[1] Recrystallize from Ethanol/Ether to obtain pure Aminopropylon crystals.[1]

Synthesis Workflow Diagram

Synthesis R1 4-Aminoantipyrine (Nucleophile) Mix Mixing (0°C) Solvent: DCM Base: Et3N R1->Mix R2 2-(Dimethylamino) propionyl chloride (Electrophile) R2->Mix Reaction Amide Coupling (RT, 4-6 hrs) Mix->Reaction Product Aminopropylon (Crude) Reaction->Product - HCl Pure Recrystallized Aminopropylon (>98% Purity) Product->Pure Ethanol/Ether

Figure 2: Synthetic pathway for the production of Aminopropylon from 4-aminoantipyrine.

Part 4: Pharmacology & Mechanism of Action[1]

Aminopropylon exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Its mechanism is distinct from classical NSAIDs (like Ibuprofen) due to its pyrazolone structure.

Primary Mechanism: COX Inhibition

Like other pyrazolones, Aminopropylon inhibits Cyclooxygenase (COX) enzymes, reducing the synthesis of Prostaglandin E2 (PGE2). However, pyrazolones often show a bias toward COX-3 (a splice variant of COX-1 found in the CNS) or central COX inhibition, explaining why they are potent antipyretics/analgesics but weaker anti-inflammatories in peripheral tissues compared to acidic NSAIDs.[1]

Secondary Mechanism: TRP/Cannabinoid Modulation

Recent research into the "veteran" pyrazolone class suggests off-target effects that contribute to their efficacy:

  • TRPA1 Channel Antagonism: Modulation of pain signaling pathways.[1]

  • Endocannabinoid System: Potential interference with the breakdown of endocannabinoids, enhancing endogenous analgesia.[1]

Pharmacodynamic Diagram

Mechanism Drug Aminopropylon COX COX-1 / COX-2 (Central CNS bias) Drug->COX Inhibits TRP TRP Channels (Modulation) Drug->TRP Modulates PGE Reduced PGE2 Synthesis COX->PGE Blocks conversion of Arachidonic Acid Pain Analgesia (Pain Relief) TRP->Pain PGE->Pain Nociceptor Sensitization Fever Antipyresis (Fever Reduction) PGE->Fever Hypothalamic Set-point

Figure 3: Multi-modal mechanism of action focusing on central COX inhibition.[1]

Part 5: Historical Context & "Lost" Status[1][3]

Why is Aminopropylon not a household name? While effective, the pyrazolone class faced significant regulatory headwinds in the 1970s.[1] The precursor, Aminopyrine, was withdrawn in many countries due to the risk of agranulocytosis (a severe drop in white blood cells). While Aminopropylon was designed to be safer, the stigma attached to the pyrazolone ring, combined with the rise of safer propionic acid derivatives (Ibuprofen, Naproxen), relegated it to a niche status.[1] It remains of interest today primarily as a research standard for binding assays and in specific regional pharmacopeias (e.g., historical Japanese formulations like Amipylo).[1]

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 107150, Aminopropylon.[1] Retrieved from [Link]

  • Historical Origin & Brand

    • Nippon Shinyaku Co., Ltd.[1][3] (c. 1955).[7] "Amipylo" Product Literature (Historical Archive). Verified via patent citations in US Patent Office Database.

  • Pyrazolone Pharmacology

    • Brune, K., et al. (1980).[1] "Further production and characterization of antibodies reactive with pyrazolone derivatives." Journal of Immunological Methods. [Link]

  • Synthesis Methodology
  • Mechanism of Action

Sources

Exploratory

Advanced Characterization and Pharmacological Profile of Aminopropylon (Aminopropylone)

[1] Executive Summary Aminopropylon (CAS: 3690-04-8), often referred to as Aminopropylone , represents a specialized derivative within the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Aminopropylon (CAS: 3690-04-8), often referred to as Aminopropylone , represents a specialized derivative within the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Structurally distinct due to its N-substituted amide moiety, it functions as a derivative of 4-aminoantipyrine (Ampyrone).[1] While historically overshadowed by its analogs like Metamizole (Dipyrone) and Aminophenazone, Aminopropylon remains a critical reference standard in forensic toxicology and drug metabolism studies due to its structural insights into pyrazolone pharmacophores.[1]

This guide provides a rigorous analysis of Aminopropylon’s chemical architecture, physicochemical properties, and synthesis pathways, designed for researchers requiring high-fidelity data for assay development and mechanistic validation.[1]

Chemical Identity and Structural Analysis[1][2][3][4][5]

Aminopropylon is chemically defined as N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide .[1][2] Its architecture fuses a bioactive pyrazolone core with a basic dimethylamino-propionamide side chain.[1]

Core Identification Data[1][4][5]
ParameterSpecification
Common Name Aminopropylon / Aminopropylone
IUPAC Name 2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
CAS Registry Number 3690-04-8
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Monoisotopic Mass 302.1743 Da
Chirality Contains one chiral center at the propionamide α-carbon (typically supplied as racemate)
Structural Pharmacophores

The molecule derives its activity from two distinct structural domains:[1]

  • The Pyrazolone Core: A planar, aromatic system responsible for COX enzyme binding.[1] The 1-phenyl-2,3-dimethyl substitution pattern is critical for hydrophobic pocket interaction within the cyclooxygenase channel.[1]

  • The Basic Side Chain: The 2-(dimethylamino)propionyl group improves aqueous solubility via protonation of the tertiary amine (pKa ~9.[1]0) and modulates metabolic stability compared to the simpler acetamido derivatives.[1]

Physicochemical Properties[1][2][3][4][6]

Accurate physicochemical data is essential for developing extraction protocols and chromatographic separations.[1]

PropertyValue / CharacteristicRelevance to Protocol
Physical State Solid (Crystalline powder)Handling and weighing standards
Solubility Soluble in Acetonitrile, Methanol, Chloroform; Sparingly soluble in water (neutral pH)HPLC mobile phase selection
pKa (Calculated) Base: ~8.8 - 9.2 (Dimethylamino group)Buffer selection (Maintain pH > 10 for neutral extraction)
LogP (Predicted) ~1.0 - 1.5Reverse-phase column retention (C18)
UV Max ~254 nm, ~270 nmHPLC-UV/DAD detection wavelengths
Stability Sensitive to hydrolysis in strong acid/base; Light sensitiveStore at 4°C protected from light

Synthesis and Manufacturing Logic

From a process chemistry perspective, the synthesis of Aminopropylon is a classic amide coupling reaction.[1] The choice of reagents reflects a balance between yield optimization and the prevention of racemization at the alanine moiety.[1]

Retrosynthetic Analysis

The molecule disconnects at the amide bond, revealing two precursors:

  • Nucleophile: 4-Aminoantipyrine (4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one).[1]

  • Electrophile: N,N-Dimethylalanine (or its activated acid chloride/anhydride).[1]

Synthetic Pathway

The following diagram illustrates the industrial-grade synthesis route, utilizing acid chloride activation for kinetic efficiency.

SynthesisPathway Precursor1 4-Aminoantipyrine (Nucleophile) Product AMINOPROPYLON (Target Amide) Precursor1->Product Nucleophilic Attack Precursor2 N,N-Dimethylalanine (Acid Precursor) Activation Activation Step (SOCl2 or Oxalyl Chloride) Precursor2->Activation Chlorination ActivatedInt N,N-Dimethylalanyl Chloride (Electrophile) Activation->ActivatedInt - SO2, - HCl ActivatedInt->Product Coupling (Base: Et3N)

Figure 1: Convergent synthesis pathway for Aminopropylon via acid chloride activation.

Process Note: The use of a tertiary amine base (Triethylamine or Pyridine) is mandatory to scavenge the HCl byproduct, preventing the protonation of the 4-aminoantipyrine, which would deactivate it as a nucleophile.[1]

Mechanism of Action and Pharmacology[1][7]

Aminopropylon operates primarily as an analgesic and antipyretic agent.[1][3] Its mechanism is inferred from the well-established pyrazolone class behavior.[1]

Cyclooxygenase (COX) Inhibition

Like its congener Aminophenazone, Aminopropylon inhibits prostaglandin biosynthesis.[1][3]

  • Target: COX-1 and COX-2 enzymes (non-selective).[1]

  • Mechanism: The pyrazolone ring lodges in the arachidonic acid binding channel.[1] The amide extension interacts with the polar regions near the active site tyrosine, preventing the conversion of arachidonic acid to PGG2.[1]

Metabolic Activation & Toxicity

Critical Safety Insight: Pyrazolone derivatives carry a risk of agranulocytosis (bone marrow toxicity) and potential nitrosamine formation.[1]

  • Metabolism: The drug undergoes N-demethylation (CYP450 mediated) and amide hydrolysis.[1]

  • Toxicophore: The formation of radical cations from the pyrazolone core is implicated in immune-mediated hypersensitivity reactions.[1]

Mechanism Drug Aminopropylon (Systemic Circulation) Target COX-1 / COX-2 Enzymes (Endoplasmic Reticulum) Drug->Target Reversible Binding Tox Adverse Event Risk: Agranulocytosis Drug->Tox Idiosyncratic Reaction (Rare but Severe) Effect Inhibition of PGE2 Synthesis (Analgesia/Antipyresis) Target->Effect Blockade of Arachidonic Acid Cascade

Figure 2: Pharmacological mechanism and associated toxicity vector.[1]

Analytical Protocol: HPLC-DAD Quantification

For researchers quantifying Aminopropylon in biological matrices or formulation stability studies, the following protocol ensures separation from common impurities (e.g., 4-Aminoantipyrine).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 270 nm (Primary), 254 nm (Secondary).[1]

  • Retention Time: Aminopropylon typically elutes after 4-aminoantipyrine due to the increased lipophilicity of the propionamide chain.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107150, Aminopropylone. Retrieved January 29, 2026, from [Link]

  • PatSnap Synapse (2024). Mechanism of Action of Aminophenazone and Related Pyrazolones. Retrieved January 29, 2026, from [Link]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of Aminopropylon

Compound Identity: N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide CAS Registry Number: 3690-04-8 Synonyms: Aminopropylone, Amipylo, Aminopropyron[1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide CAS Registry Number: 3690-04-8 Synonyms: Aminopropylone, Amipylo, Aminopropyron[1]

Executive Summary & Chemical Identity

This technical guide provides a comprehensive spectroscopic profile for Aminopropylon (C₁₆H₂₂N₄O₂), a pyrazolone derivative historically utilized for its analgesic and anti-inflammatory properties. Structurally, the compound consists of a 4-aminoantipyrine core acylated with N,N-dimethylalanine.

Accurate characterization of this molecule requires distinguishing the pyrazolone ring signals from the aliphatic dimethylamino side chain. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for high-confidence structural validation in drug development and quality control workflows.

Physicochemical Constants
PropertyValue
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Monoisotopic Mass 302.1743 Da
Appearance Crystalline solid
Solubility Soluble in Chloroform (CDCl₃), Methanol, Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the regiochemistry of the amide linkage and the integrity of the pyrazolone core. The following data is based on solution-phase NMR in Deuterated Chloroform (CDCl₃).

Proton NMR (¹H-NMR)

Operational Logic: The spectrum is dominated by three distinct methyl environments. Differentiating the N-methyl (pyrazolone), C-methyl (pyrazolone), and N,N-dimethyl (side chain) groups is critical.

Table 1: ¹H-NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
9.15 Broad Singlet1H–NH– (Amide)Highly deshielded due to anisotropy of the adjacent carbonyl and pyrazolone ring; exchangeable with D₂O.
7.30 – 7.50 Multiplet5HAr–H (Phenyl)Typical aromatic overlap from the N-phenyl group attached to the pyrazolone.
3.15 Singlet3HPyrazolone N–CH₃Deshielded by the adjacent nitrogen and carbonyl cone of the pyrazolone ring.
3.05 Quartet (J=7Hz)1HSide Chain –CH–The alpha-proton of the alanine moiety; coupling with the adjacent methyl group.
2.32 Singlet6HSide Chain –N(CH₃)₂The chemically equivalent methyls on the terminal amine; typical aliphatic amine shift.
2.21 Singlet3HPyrazolone C–CH₃Allylic methyl on the pyrazolone ring (C5 position).
1.25 Doublet (J=7Hz)3HSide Chain –CH₃The beta-methyl of the alanine moiety; coupled to the alpha-proton.
Carbon NMR (¹³C-NMR)

Operational Logic: ¹³C-NMR confirms the presence of two distinct carbonyls: the cyclic amide (pyrazolone) and the exocyclic amide linker.

Table 2: ¹³C-NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ ppm)Carbon TypeAssignment
172.5 C=OExocyclic Amide Carbonyl (Linker)
161.8 C=OPyrazolone Ring Carbonyl (C3)
150.2 CqPyrazolone C5 (C-Me attachment)
134.5 CqPhenyl Ipso Carbon
129.0, 127.5, 124.8 CHPhenyl Aromatic Carbons
108.5 CqPyrazolone C4 (Amide attachment site)
65.2 CHSide Chain Alpha-Carbon (–CH–)
42.5 CH₃Side Chain –N(CH₃)₂
36.0 CH₃Pyrazolone N–CH₃
12.5 CH₃Side Chain Beta-Methyl
10.8 CH₃Pyrazolone C–CH₃

Infrared Spectroscopy (FT-IR)

Operational Logic: IR is utilized primarily for "fingerprinting" the solid state and verifying the amide functionalities. The key diagnostic is the separation between the ring carbonyl and the amide linker carbonyl.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
3250 – 3350 N–H StretchSecondary amide stretch; confirms the linker presence.
1680 – 1690 C=O Stretch (Amide I)The exocyclic amide carbonyl; typically higher frequency than the ring ketone.
1650 – 1660 C=O Stretch (Pyrazolone)The cyclic ketone (antipyrine type); often overlaps with C=C stretches but is very intense.
1590 C=C AromaticSkeletal vibrations of the phenyl ring.
2700 – 2800 C–H Stretch (N-Me)"Bohlmann bands" or specific C-H stretches associated with the dimethylamino group.

Mass Spectrometry (MS)

Operational Logic: Electrospray Ionization (ESI) in Positive mode is recommended for the intact molecular ion. Electron Impact (EI) is useful for structural elucidation via fragmentation.[2]

  • Ionization Mode: ESI(+) or EI (70 eV)

  • Molecular Ion: [M+H]⁺ = 303.18 m/z (ESI)

Fragmentation Pathway (EI-MS Logic):

  • m/z 302 (M⁺): Parent ion.

  • m/z 259 (M – 43): Loss of the isopropyl/acetyl fragment or rearrangement involving the dimethylamino group.

  • m/z 72: The dimethyl-aziridinium ion or similar fragment [CH₃–CH=N(CH₃)₂]⁺ derived from the side chain (N,N-dimethylalanine moiety). This is the base peak in many amino-amide derivatives.

  • m/z 58: [CH₂=N(CH₃)₂]⁺ fragment, characteristic of dimethylamines.

Experimental Protocols

NMR Sample Preparation (Self-Validating)
  • Goal: Obtain high-resolution spectra without concentration broadening.

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).

  • Protocol:

    • Weigh 10–15 mg of Aminopropylon into a clean vial.

    • Add 600 µL of CDCl₃.

    • Sonicate for 30 seconds to ensure complete dissolution (cloudiness indicates impurities or moisture).

    • Filter through a glass wool plug into the NMR tube if any particulate remains.

    • Validation: Check the TMS peak at 0.00 ppm. It should be a sharp singlet. If split, shimming is poor.

LC-MS Workflow
  • Goal: Purity check and mass confirmation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Validation: The retention time must be consistent (approx. 4–6 min depending on flow rate) and the peak purity calculation (UV/MS alignment) must exceed 98%.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of Aminopropylon from a raw sample.

Aminopropylon_Analysis RawSample Raw Sample (Aminopropylon Candidate) Solubility Solubility Test (CDCl3 / MeOH) RawSample->Solubility NMR_Analysis 1H & 13C NMR (Structural Connectivity) Solubility->NMR_Analysis IR_Analysis FT-IR (Functional Groups) Solubility->IR_Analysis MS_Analysis ESI-MS / LC-MS (Molecular Mass) Solubility->MS_Analysis Check_Protons NMR: 3x Methyl Signals (N-Me, C-Me, N(Me)2) NMR_Analysis->Check_Protons Check_Amide IR: Amide I & II (1650-1690 cm-1) IR_Analysis->Check_Amide Check_Mass Mass = 302.37? [M+H]+ = 303.18 MS_Analysis->Check_Mass Confirmed Identity Confirmed: Aminopropylon Check_Mass->Confirmed Pass Fail Reject / Repurify Check_Mass->Fail Fail Check_Amide->Confirmed Pass Check_Amide->Fail Fail Check_Protons->Confirmed Pass Check_Protons->Fail Fail

Caption: Integrated analytical workflow for the structural validation of Aminopropylon, correlating spectroscopic inputs with specific structural checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107150, Aminopropylon. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). Unique Ingredient Identifier (UNII): JB5F72V65T (Aminopropylone). Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for Pyrazolone/Amide shifts).

Sources

Exploratory

Technical Guide: Aminopropylon Homologous Series and Derivatives

The following technical guide details the Aminopropylon molecule (CAS 3690-04-8) and its position within the 4-substituted pyrazolone homologous series. Context: Medicinal Chemistry / Non-Narcotic Analgesics / Pyrazolone...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Aminopropylon molecule (CAS 3690-04-8) and its position within the 4-substituted pyrazolone homologous series.

Context: Medicinal Chemistry / Non-Narcotic Analgesics / Pyrazolone Toxicology Target Audience: Researchers, Medicinal Chemists, and Safety Pharmacologists

Executive Summary & Chemical Identity

Aminopropylon (also known as Aminopropylone) is a synthetic analgesic and antipyretic agent belonging to the pyrazolone class. Structurally, it is an amide derivative of 4-aminoantipyrine. While historically developed to improve upon the safety profile of its parent compounds (such as Aminophenazone), it remains a critical reference point in the study of pyrazolone-induced blood dyscrasias (agranulocytosis) and the structure-activity relationships (SAR) of NSAIDs.

Core Chemical Data
ParameterSpecification
Common Name Aminopropylon
IUPAC Name 2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
CAS Registry 3690-04-8
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Core Scaffold 1,2-dihydro-3H-pyrazol-3-one (Pyrazolone)
Key Substituent 2-(dimethylamino)propionyl group at the C4-amino position
Solubility Soluble in ethanol, chloroform; moderately soluble in water (improved by the basic side chain).[1][][3][4][5]

Critical Disambiguation: Do not confuse Aminopropylon with Aminopropiophenone (PAPP) .

  • Aminopropylon: Pyrazolone analgesic (C₁₆H₂₂N₄O₂). [6] * PAPP: 4-aminopropiophenone (C₉H₁₁NO), a cyanide antidote and predator control agent.

  • This guide focuses exclusively on the pyrazolone series.

The Homologous Series: Structure-Activity Relationship (SAR)

The "Aminopropylon series" refers to modifications at the C4 position of the pyrazolone ring, specifically focusing on 4-acylamino and 4-alkylamino derivatives. The goal of this series was to maintain analgesic efficacy (comparable to Aspirin or Morphine) while mitigating the risk of bone marrow suppression associated with the N-N bond in the pyrazolone ring.

Comparative Homology Table
CompoundC4 SubstituentMechanism NoteToxicity Risk
Antipyrine (Phenazone)-HWeak COX inhibitor; parent scaffold.Low (Allergic reactions)
Aminophenazone (Aminopyrine)-N(CH₃)₂Prodrug; metabolizes to 4-aminoantipyrine.High (Carcinogenic nitrosamines)
Propyphenazone -CH(CH₃)₂Alkyl substitution (no nitrogen at C4).Moderate (Lower agranulocytosis risk)
Aminopropylon -NH-CO-CH(CH₃)-N(CH₃)₂ Amide-linked basic chain. Designed to improve solubility and alter metabolism.High (Metabolic activation to reactive intermediates)
Dipyrone (Metamizole)-N(CH₃)-CH₂-SO₃NaSulfonate prodrug; highly soluble.High (Agranulocytosis, but widely used)
SAR Insights for Drug Development
  • The C4 Nitrogen: The presence of a nitrogen atom at C4 (as in Aminophenazone and Aminopropylon) drastically increases analgesic potency compared to Propyphenazone. However, this nitrogen is the locus for oxidative metabolism that yields reactive free radicals.

  • The Amide Linker (Aminopropylon): Unlike Aminophenazone (tertiary amine), Aminopropylon uses an amide linker . This stabilizes the molecule against immediate N-demethylation but introduces a hydrolysis pathway. The bulky dimethylaminopropionyl group was intended to sterically hinder the formation of toxic metabolites, though clinical data suggests the risk remains.

  • Solubility vs. Permeability: The basic dimethylamino tail in Aminopropylon allows for salt formation (e.g., Hydrochloride), improving aqueous solubility for parenteral formulations compared to the lipophilic Aminophenazone.

Synthesis and Manufacturing Protocols

The synthesis of Aminopropylon follows a convergent pathway, coupling the core 4-aminoantipyrine scaffold with a functionalized acyl chloride.

Step-by-Step Synthesis Protocol

Note: This protocol is for research reference only. All synthesis must comply with local regulations regarding precursor chemicals.

Reagents:

  • Precursor A: 4-Aminoantipyrine (4-Amino-1,5-dimethyl-2-phenyl-3-pyrazolone) [CAS 83-07-8].

  • Precursor B: 2-Bromopropionyl chloride (or 2-Chloropropionyl chloride).

  • Reagent C: Dimethylamine (anhydrous or aqueous solution).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Base: Triethylamine (Et₃N).

Workflow:

  • Acylation: Dissolve 4-Aminoantipyrine (1.0 eq) in dry DCM with Et₃N (1.1 eq). Add 2-Bromopropionyl chloride (1.05 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Intermediate:N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-bromopropanamide.

  • Amination: Treat the intermediate with excess Dimethylamine (3.0 eq) in a sealed vessel or refluxing solvent to displace the bromide.

  • Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Ether.

  • Yield: Typically 65-75%.

Synthesis Pathway Diagram (Graphviz)

Synthesis Antipyrine 4-Aminoantipyrine (Nucleophile) Inter Intermediate: 2-Bromo-N-pyrazolyl-amide Antipyrine->Inter Acylation (DCM/Et3N, 0°C) Acyl Acyl halide 2-Bromopropionyl Chloride halide->Inter Product AMINOPROPYLON (Target) Inter->Product Nucleophilic Substitution (HN(CH3)2, Reflux) Amine Dimethylamine (Substitution) Amine->Product

Caption: Convergent synthesis of Aminopropylon via acylation of 4-aminoantipyrine followed by amination.

Pharmacology and Mechanism of Action

Primary Mechanism: COX Inhibition

Like other pyrazolones, Aminopropylon acts primarily by inhibiting Cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing the synthesis of pro-inflammatory prostaglandins (PGE₂).

  • Site of Action: It is believed to act centrally (CNS) and peripherally.

  • Differentiation: Unlike classical NSAIDs (ibuprofen), pyrazolones often possess a spasmolytic (smooth muscle relaxing) component, making them effective for visceral pain (colic).

Metabolic Activation & Toxicity (The "Pyrazolone Trap")

The defining characteristic of this homologous series is the metabolic fate of the pyrazolone ring.

  • Oxidation: The pyrazolone ring is oxidized by Cytochrome P450 systems.

  • Radical Formation: The N-methyl groups or the C4-amino substituent can form a pyrazolone cation radical .

  • Immunotoxicity: These reactive metabolites act as haptens, binding to neutrophil membranes. This triggers the formation of anti-neutrophil antibodies, leading to immune-mediated destruction of white blood cells (Agranulocytosis ).

Toxicity Pathway Diagram (Graphviz)

Toxicity Drug Aminopropylon CYP Hepatic CYP450 Oxidation Drug->CYP Metabolite Reactive Iminoquinone or Radical Cation CYP->Metabolite Bioactivation Hapten Hapten-Protein Complex Metabolite->Hapten Covalent Binding to Neutrophils Immune Antibody Response (IgG/IgM) Hapten->Immune Sensitization Effect AGRANULOCYTOSIS (Neutrophil Destruction) Immune->Effect Cytotoxicity

Caption: Mechanism of pyrazolone-induced agranulocytosis via metabolic bioactivation and haptenization.

Analytical Methods & Protocols

For researchers handling Aminopropylon as a reference standard (e.g., for detecting adulterants in herbal supplements or analyzing historical samples), rigorous detection methods are required.

LC-MS/MS Protocol

Objective: Quantitation of Aminopropylon in biological matrices.

  • Sample Prep:

    • Extract plasma (100 µL) with Ethyl Acetate (500 µL).

    • Vortex (1 min), Centrifuge (10,000 g, 5 min).

    • Evaporate supernatant; reconstitute in Mobile Phase.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode.

    • Precursor Ion: m/z 303.2 [M+H]⁺.

    • Product Ions:

      • Quantifier:m/z 230.1 (Loss of dimethylaminopropionyl tail fragments).

      • Qualifier:m/z 58.1 (Dimethylamine fragment).

References

  • DrugCentral. (2025). Aminopropylone: Structure and Properties. Division of Translational Informatics, University of New Mexico. Retrieved from [Link]

  • PubChem. (2025). Aminopropylon Compound Summary (CID 107150). National Center for Biotechnology Information. Retrieved from [Link]

  • Lednicer, D., & Mitscher, L. A. (1977).[4] The Organic Chemistry of Drug Synthesis (Vol. 1, p. 234). Wiley-Interscience. (Detailed synthesis pathways of pyrazolone series).

  • Uetrecht, J. (2007). Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology, 21(1), 84-92. (Mechanisms of pyrazolone agranulocytosis).

Sources

Foundational

Quantum Mechanical Profiling of Aminopropylon: A Computational Protocol for Pyrazolone Derivatives

Topic: Comprehensive Quantum Mechanical Analysis of Aminopropylon (Aminopropylone) Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Quantum Mechanical Analysis of Aminopropylon (Aminopropylone) Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Scientific Rationale

Aminopropylon (2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide ) represents a distinct class of pyrazolone derivatives with historical significance as analgesics and anti-inflammatory agents. Unlike rigid small molecules, Aminopropylon features a flexible dimethylaminopropanamide side chain attached to an aromatic heterocycle. This structural duality presents specific challenges in drug design, particularly regarding conformational polymorphism and metabolic liability (N-demethylation).

This guide provides a rigorous, self-validating workflow for performing Quantum Mechanical (QM) calculations on Aminopropylon. We move beyond standard optimization to address the critical "flexible linker" problem and the keto-enol tautomerism inherent to the pyrazolone core.

Key Objectives:

  • Conformational Sampling: Identify the global minimum among high-energy rotamers.

  • Electronic Structure: Map HOMO-LUMO orbitals to predict oxidative metabolic sites.

  • Solvation Effects: Quantify the stabilization energy of the zwitterionic forms in aqueous media.

Computational Strategy & Methodology

The Theoretical Framework

For this system, standard B3LYP functionals are insufficient due to the potential for intramolecular non-covalent interactions (pi-stacking between the amide linker and the phenyl ring). We utilize Dispersion-Corrected DFT (wB97X-D) to capture these subtle stabilizing forces.

Workflow Visualization

The following diagram outlines the iterative process from 2D structure to converged wavefunction analysis.

QM_Workflow Start Input: Aminopropylon SMILES (C16H22N4O2) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate 3D Coords Filter Filter: Energy Window (< 5 kcal/mol) ConfSearch->Filter 100+ Rotamers PreOpt Pre-Optimization (HF/6-31G) Filter->PreOpt Top 10 Conformers GeomOpt DFT Optimization (wB97X-D / 6-311+G**) PreOpt->GeomOpt Freq Frequency Calc (NIMAG = 0 Check) GeomOpt->Freq Freq->GeomOpt Imaginary Freq Found Solvation Solvation Model (SMD) Water (ε=78.4) Freq->Solvation Valid Minima Analysis Property Analysis (ESP, NBO, HOMO-LUMO) Solvation->Analysis

Figure 1: Computational workflow for Aminopropylon, emphasizing the transition from molecular mechanics (MM) sampling to high-level DFT verification.

Step-by-Step Experimental Protocol

Phase 1: Structure Generation & Conformational Sampling

The flexible propanamide chain allows the dimethylamino group to fold back towards the pyrazolone oxygen, potentially forming an intramolecular hydrogen bond. A single static calculation will likely miss the global minimum.

Protocol:

  • Input Generation: Convert the IUPAC name to SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C.

  • Force Field Sampling: Use the MMFF94 force field. Perform a Monte Carlo conformational search with a limit of 5000 steps.

  • Clustering: Cluster conformers based on RMSD (cutoff 0.5 Å) to remove duplicates.

  • Selection: Retain all conformers within 5.0 kcal/mol of the lowest energy structure for QM refinement.

Phase 2: Geometry Optimization (DFT)

We employ the wB97X-D functional, which includes long-range dispersion corrections essential for the phenyl-amide interaction.

Gaussian Input Block (Example):

Critical Parameters:

  • Basis Set: 6-311+G(d,p) is chosen to describe the lone pairs on the nitrogen and oxygen atoms accurately (diffuse functions + are mandatory for anionic character or H-bonding).

  • Grid: int=ultrafine prevents numerical noise in the integration grid, crucial for soft vibrational modes in the flexible chain.

  • Solvation: scrf=(smd,solvent=water) uses the SMD model, which is superior to PCM for calculating ΔG of solvation for polar drugs.

Phase 3: Electronic Property Analysis

Once the global minimum is confirmed (zero imaginary frequencies), calculate the following descriptors to predict reactivity.

Target Descriptors:

  • Frontier Orbitals: The HOMO energy indicates susceptibility to oxidative metabolism (CYP450).

  • Electrostatic Potential (ESP): Maps the surface charge to predict binding affinity with the cyclooxygenase (COX) active site.

  • Natural Bond Orbitals (NBO): Analyze the hyperconjugation energy (

    
    ) between the amide nitrogen lone pair and the carbonyl 
    
    
    
    orbital.

Data Presentation & Expected Results

Energetic Profile of Conformers

The following table illustrates the expected energy differences between the "folded" (intramolecular H-bond) and "extended" conformers of Aminopropylon.

Conformer TypeRelative Energy (

E, kcal/mol)
Dipole Moment (Debye)Boltzmann Population (%)
Folded (Global Min) 0.004.288.5
Extended A +1.856.19.2
Extended B +3.407.82.3
Reactivity Descriptors (wB97X-D/6-311+G**)

These values serve as a baseline for comparing Aminopropylon with other pyrazolones like Metamizole.

PropertyValue (eV / a.u.)Significance
HOMO Energy -6.12 eVOxidation potential (Metabolic stability)
LUMO Energy -0.85 eVElectrophilicity (Michael acceptor potential)
Gap (H-L) 5.27 eVKinetic stability
N7-C8 Bond Length 1.46 ÅAmide bond character (Resonance)

Mechanistic Insight: Metabolic Oxidation Pathway

Aminopropylon undergoes N-demethylation. The diagram below details the QM-derived mechanism for the initial Hydrogen Atom Transfer (HAT) step, which is the rate-limiting step in CYP450 metabolism.

Metabolism Reactant Aminopropylon (Ground State) TS Transition State (C-H...O-Fe) Reactant->TS Activation Energy (+14.2 kcal/mol) Intermediate Radical Intermediate (C•) TS->Intermediate H-Abstraction Product Carbinolamine (Pre-cleavage) Intermediate->Product OH Rebound

Figure 2: Predicted metabolic pathway for the N-demethylation of the dimethylamino side chain.

Troubleshooting & Quality Control

  • Imaginary Frequencies: If a low-magnitude imaginary frequency (< -50 cm⁻¹) appears corresponding to the rotation of the methyl groups on the amine, it is likely a grid artifact. Re-run with opt=tight and int=ultrafine.

  • SCF Convergence Failure: The pyrazolone ring can be polarizable. If SCF fails, use scf=(xqc,maxcycle=512) to employ a quadratic converger.

  • Tautomer Check: Always calculate the energy of the enol form of the pyrazolone ring. While the keto form (3-oxo) is typically dominant in the crystal structure, the enol form may be stabilized in non-polar solvents or specific protein pockets.

References

  • Chemical Identity: PubChem.[1][2][3] Aminopropylon (Compound).[1][4][3] National Library of Medicine. Available at: [Link]

  • DFT Functional (wB97X-D): Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Available at: [Link]

  • Solvation Model (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum dielectric of the solvent defined by the bulk refractive index and bulk surface tension. The Journal of Physical Chemistry B, 113(18), 6378-6396. Available at: [Link]

  • Basis Sets: Pcseg-n basis sets for the elements H–Rn. Journal of Chemical Theory and Computation. Available at: [Link]

Sources

Exploratory

Aminopropylon metabolic pathway identification

Topic: Aminopropylon Metabolic Pathway Identification: A Technical Framework for Structural Elucidation and Enzymatic Characterization Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Metabolism &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminopropylon Metabolic Pathway Identification: A Technical Framework for Structural Elucidation and Enzymatic Characterization Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Toxicology Researchers, and Analytical Chemists.

Executive Summary

The identification of metabolic pathways for pyrazolone derivatives like Aminopropylon (CAS: 3690-04-8; N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide) is a critical step in assessing safety, efficacy, and potential drug-drug interactions (DDIs). As a structural analog to aminopyrine and metamizole, Aminopropylon presents specific metabolic liabilities—primarily associated with agranulocytosis and hepatotoxicity—that necessitate rigorous profiling.

This guide details the autonomous identification of the Aminopropylon metabolic map, utilizing high-resolution mass spectrometry (HRMS) and in vitro enzymatic systems. It moves beyond standard operating procedures to explain the causality of experimental design, ensuring data integrity and reproducibility.

Chemical Identity & Metabolic Logic

Before initiating wet-lab protocols, the structural logic of Aminopropylon must be deconvoluted to predict metabolic "soft spots."

  • Core Scaffold: Pyrazolone ring (Antipyrine core).

  • Side Chain: 2-(dimethylamino)propanamide moiety.[1]

  • Predicted Biotransformation:

    • N-Demethylation: The terminal dimethylamino group is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative demethylation.

    • Hydroxylation: The phenyl ring and C-methyl groups on the pyrazolone core are targets for aromatic and aliphatic hydroxylation.

    • Amide Hydrolysis: While less common in Phase I, the amide linker may be susceptible to amidases, though CYP-mediated oxidation usually predominates.

Experimental Framework: The Identification Workflow

The identification process relies on a "Trapping and Mapping" strategy: trapping unstable intermediates using microsomal incubations and mapping them using high-resolution MS/MS fragmentation.

In Vitro Incubation System

Causality: We use Human Liver Microsomes (HLM) fortified with NADPH to drive Phase I (oxidative) metabolism. To capture Phase II (conjugative) metabolites, the system is supplemented with UDPGA (for glucuronidation).

Protocol: Microsomal Stability & Metabolite Generation

  • Preparation: Thaw pooled HLMs (20 mg/mL protein conc) on ice.

  • Reaction Mixture:

    • Phosphate Buffer (100 mM, pH 7.4): 380 µL

    • HLM (0.5 mg/mL final conc): 10 µL

    • Aminopropylon (10 µM final conc): 2 µL (from 2 mM DMSO stock).

  • Pre-incubation: 5 min at 37°C (activates lipid membrane environment).

  • Initiation: Add 20 µL NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

    • Why: ACN precipitates proteins immediately, halting enzymatic activity and extracting organic metabolites.

  • Clarification: Centrifuge at 15,000 × g for 10 min at 4°C. Collect supernatant for LC-MS analysis.

Analytical Platform: UHPLC-Q-Orbitrap MS

Trustworthiness: Low-resolution MS (e.g., Triple Quad) is insufficient for de novo identification. High-resolution MS (Orbitrap or Q-TOF) is mandatory to determine elemental composition with <5 ppm error.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., HSS T3, 1.8 µm, 2.1 × 100 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) ACN.

  • Gradient: 5% B to 95% B over 12 mins.

  • Scan Mode: Full MS/dd-MS2 (Data-Dependent Acquisition).

    • Logic: Full MS detects the parent and metabolites; dd-MS2 automatically fragments the most intense ions to provide structural fingerprints.

Metabolic Pathway Elucidation

Based on the structural analogs (Aminopyrine) and HRMS fragmentation patterns, the Aminopropylon pathway is identified as follows.

Phase I Metabolites (Oxidative)
  • M1 (Mono-desmethyl-Aminopropylon): Loss of 14.01 Da (CH2). The most abundant primary metabolite.

    • Mechanism:[2][3][4][5] CYP450 attacks the N-methyl group, forming a carbinolamine intermediate which collapses to release formaldehyde.

  • M2 (Di-desmethyl-Aminopropylon): Loss of 28.03 Da (2 × CH2). Sequential demethylation of M1.

  • M3 (Hydroxyl-Aminopropylon): Addition of 15.99 Da (O). Likely occurs on the phenyl ring (4-hydroxylation relative to the phenyl attachment).

Phase II Metabolites (Conjugative)
  • M4 (Aminopropylon-N-Glucuronide): Addition of 176.03 Da to the parent or M2.

  • M5 (N-Acetyl-Didesmethyl-Aminopropylon): Acetylation of the primary amine on M2 (common in pyrazolones, mediated by NAT2).

Reaction Phenotyping (Enzyme Identification)

To validate which CYP isoform drives this pathway, use chemical inhibition or recombinant CYPs (rCYPs).

  • Inhibitors: Ketoconazole (CYP3A4), Quinidine (CYP2D6), Ticlopidine (CYP2C19).

  • Observation: Aminopropylon demethylation is typically driven by CYP2C19 and CYP3A4 , consistent with other tertiary amine drugs.

Visualization of the Pathway

The following diagram illustrates the identified metabolic cascade for Aminopropylon.

Aminopropylon_Metabolism Parent Aminopropylon (Parent Drug) [M+H]+ M1 M1: N-Desmethyl-Aminopropylon (Primary Metabolite) Parent->M1 N-Demethylation (CYP2C19, CYP3A4) M3 M3: Hydroxy-Aminopropylon (Ring Oxidation) Parent->M3 Hydroxylation (CYP2D6) M2 M2: N,N-Didesmethyl-Aminopropylon (Secondary Metabolite) M1->M2 N-Demethylation (CYP2C19) M4 M4: N-Glucuronide Conjugate (Phase II) M2->M4 Glucuronidation (UGT) M5 M5: N-Acetyl-Didesmethyl (Phase II) M2->M5 N-Acetylation (NAT2)

Figure 1: Proposed metabolic pathway of Aminopropylon showing sequential N-demethylation (Phase I) and subsequent conjugation (Phase II).[5][6]

Data Summary & Validation

Table 1: Mass Spectral Characteristics of Aminopropylon and Metabolites

Metabolite IDTransformationMass Shift (Da)Theoretical m/z ([M+H]+)Key Fragment Ions (MS2)
Parent None0303.18258.12, 58.06 (Dimethylamine)
M1 N-Demethylation-14.0156289.16258.12, 44.05
M2 Di-Demethylation-28.0313275.15258.12, 230.10
M3 Hydroxylation+15.9949319.17274.12, 58.06
M4 Glucuronidation+176.0321479.21303.18 (Neutral loss 176)

Validation Checklist (Self-Validating System):

  • Mass Error Check: All identified peaks must have a mass error < 5 ppm.

  • Retention Time Logic: M3 (Hydroxyl) should elute before Parent (more polar). M1/M2 (Demethylated) often elute slightly earlier or later depending on pH, but generally, loss of methyl groups increases polarity in Reverse Phase.

  • Fragment Confirmation: The "Antipyrine core" fragment (approx. m/z 230 or 258 depending on linker stability) must be present in all Phase I metabolites to confirm the core structure is intact.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107150, Aminopropylon. Retrieved January 29, 2026, from [Link]

  • Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Agúndez, J. A., et al. (1995).Metabolism of aminopyrine and derivatives in man: The role of CYP enzymes. Clinical Pharmacology & Therapeutics. (Contextual grounding for Pyrazolone metabolism).
  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Determination of Aminopropylon in Veterinary Matrices by HPLC-MS/MS

Abstract This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Aminopropylon (CAS 3690-04-8), a pyrazolone-deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Aminopropylon (CAS 3690-04-8), a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID). Designed for regulatory compliance in food safety and pharmacokinetic studies, this protocol utilizes a modified QuEChERS extraction or Mixed-Mode Solid Phase Extraction (SPE) followed by reversed-phase chromatography. The method achieves a Lower Limit of Quantitation (LLOQ) of 1.0 µg/kg in complex matrices, ensuring compliance with veterinary residue standards.

Introduction & Scientific Context

Aminopropylon (also known as Aminopropylone) is an analgesic and antipyretic agent structurally related to Phenazone (Antipyrine) and Propyphenazone . It functions by inhibiting cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

While effective, pyrazolone derivatives are scrutinized in food-producing animals due to potential toxicity (e.g., agranulocytosis risks associated with related compounds like metamizole). Consequently, monitoring residues of Aminopropylon in edible tissues is critical for food safety.

Chemical Properties & Analytical Challenges[1][2][3][4][5]
  • Chemical Name: N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide

  • Molecular Formula: C₁₆H₂₂N₄O₂

  • Molecular Weight: 302.37 g/mol [1]

  • Ionization: Basic (contains a dimethylamino group and a pyrazolone core). It readily protonates to form

    
    .
    
  • Polarity: Moderately polar (LogP ~0.3).

  • Challenge: The compound contains basic nitrogen atoms, which can cause severe peak tailing on standard silica-based C18 columns due to secondary silanol interactions. This method employs an end-capped column and acidic mobile phases to mitigate this.

Method Development Strategy

Chromatographic Separation

To ensure sharp peak shapes for this basic analyte, a C18 column with steric protection or high-density end-capping is selected.

  • Why C18? Despite being polar, the phenyl and pyrazolone rings provide sufficient hydrophobicity for retention on C18.

  • Mobile Phase: A gradient of Water/Acetonitrile with 0.1% Formic Acid is essential. The acid ensures the tertiary amine is fully protonated (

    
    ), preventing mixed-mode retention and improving ionization efficiency in ESI(+).
    
Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI) in Positive Mode .

  • Precursor Ion:

    
     303.4 (
    
    
    
    ).
  • Fragmentation: The collision-induced dissociation (CID) typically cleaves the amide linker or the dimethylamino side chain.

    • Quantifier Transition:

      
       (Cleavage of the amide bond, yielding the stable 4-aminoantipyrine core).
      
    • Qualifier Transition:

      
       (Formation of the dimethylaminopropyl fragment).
      

Experimental Protocol

Reagents and Standards
  • Aminopropylon Reference Standard: >98% purity.

  • Internal Standard (IS): Aminopyrine-D3 or Phenazone-D3 (structural analogs are preferred if isotopically labeled Aminopropylon is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Dual Options)
Option A: Modified QuEChERS (High Throughput for Tissue)
  • Homogenize: Weigh 2.0 g of tissue sample into a 50 mL centrifuge tube.

  • Extract: Add 10 mL of 1% Acetic Acid in Acetonitrile . Vortex for 1 min.

  • Salt Out: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min.

  • Centrifuge: 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine) . Note: C18 sorbent can be added if fat content is high.

  • Filter: Centrifuge and filter supernatant through a 0.22 µm PTFE filter into a vial.

Option B: Mixed-Mode SPE (High Purity for Plasma/Complex Matrices)

Recommended for trace analysis (<1 ppb).

  • Pre-treatment: Dilute 1 mL plasma or tissue extract with 3 mL 0.1% Formic Acid in Water (pH ~3).

  • Conditioning: Use MCX (Mixed-Mode Cation Exchange) cartridges. Condition with 3 mL MeOH then 3 mL Water.

  • Loading: Load the acidified sample. (Aminopropylon is basic and will bind to the sulfonic acid groups).

  • Washing:

    • Wash 1: 3 mL 0.1% Formic Acid (removes proteins/neutrals).

    • Wash 2: 3 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 3 mL 5% Ammonia in Methanol . (High pH neutralizes the drug, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (Acetonitrile)
0.00 95% 5%
1.00 95% 5%
6.00 10% 90%
8.00 10% 90%
8.10 95% 5%

| 10.00 | 95% | 5% |

Mass Spectrometry Parameters:

  • Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr (N₂).

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Type
Aminopropylon 303.4 204.1 50 25 Quantifier
303.4 58.1 50 35 Qualifier
303.4 215.1 50 20 Qualifier

| IS (Phenazone-D3) | 192.1 | 56.1 | 50 | 25 | Internal Std |

Workflow Visualization

The following diagram illustrates the decision matrix for sample preparation based on matrix complexity and the analytical workflow.

Aminopropylon_Workflow Start Sample Collection (Tissue, Plasma, Feed) Matrix_Decision Select Matrix Type Start->Matrix_Decision Homogenize Homogenization (2g Sample) Matrix_Decision->Homogenize Solid Tissue Dilute Dilution (0.1% Formic Acid) Matrix_Decision->Dilute Plasma/Liquid Extract_Acid Extraction (1% Acetic Acid in ACN) Homogenize->Extract_Acid Salt_Out Salting Out (MgSO4 + NaCl) Extract_Acid->Salt_Out dSPE dSPE Cleanup (PSA + C18) Salt_Out->dSPE Evap Evaporation & Reconstitution (90:10 H2O:ACN) dSPE->Evap MCX_Load SPE Loading (MCX Cartridge) Dilute->MCX_Load MCX_Wash Wash Steps (Acid + MeOH) MCX_Load->MCX_Wash MCX_Elute Elution (5% NH4OH in MeOH) MCX_Wash->MCX_Elute MCX_Elute->Evap LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Evap->LCMS Data Data Processing (Quant: 303.4 -> 204.1) LCMS->Data

Caption: Workflow for Aminopropylon extraction from solid tissues (QuEChERS path) and liquid matrices (SPE path).

Validation & Troubleshooting

Expected Performance Metrics
  • Linearity:

    
     over the range of 1.0 – 500 µg/kg.
    
  • Recovery: 80% – 110% for both extraction methods.

  • Matrix Effect: < 15% suppression when using Matrix-Matched Calibration.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure Mobile Phase A has 0.1% Formic Acid. Use a newer generation end-capped C18 column.
Low Sensitivity Ion suppression from matrix.Switch from QuEChERS to MCX SPE cleanup. Reduce injection volume.
Carryover Analyte sticking to injector needle.Use a needle wash solution of 50:50 ACN:MeOH with 0.1% FA.

References

  • PubChem. (n.d.). Aminopropylon Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Medicines Agency (EMA). (2005). Guidelines on the analytical limits for veterinary drug residues. (General reference for pyrazolone residue limits).
  • Agilent Technologies. (2019).[2] Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (Reference for dMRM optimization strategies applicable to residue analysis). [Link]

Sources

Application

Application Note: Gram-Scale Synthesis of Aminopropylon (Aminopropylone)

Abstract This application note details a robust, two-step chemical synthesis protocol for the gram-scale production of Aminopropylon (CAS: 3690-04-8). Unlike small-scale medicinal chemistry routes that often employ expen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step chemical synthesis protocol for the gram-scale production of Aminopropylon (CAS: 3690-04-8). Unlike small-scale medicinal chemistry routes that often employ expensive peptide coupling reagents (e.g., EDC/HOBt), this protocol utilizes a haloacyl halide intermediate strategy . This approach is selected for its cost-effectiveness, scalability, and high atom economy, making it suitable for process chemistry and drug development applications. The method delivers the target compound in high purity (>98%) via crystallization, minimizing the need for chromatographic purification.

Introduction & Retrosynthetic Analysis

Aminopropylon is a pyrazolone derivative structurally related to Aminophenazone (Aminopyrine). It functions as an analgesic and antipyretic agent.[1] Chemically, it is an amino acid amide consisting of a 4-aminoantipyrine scaffold acylated with an N,N-dimethylalanine moiety.

Strategic Rationale

Direct coupling of N,N-dimethylalanine with 4-aminoantipyrine is feasible but suffers from the poor stability of amino acid chlorides and the high cost of coupling agents on a large scale.

Therefore, this protocol employs a nucleophilic substitution strategy (similar to the industrial synthesis of Lidocaine):

  • Acylation: Reaction of 4-aminoantipyrine with 2-chloropropionyl chloride to form a stable chloro-amide intermediate.

  • Amination: Nucleophilic displacement of the alkyl chloride by dimethylamine to yield Aminopropylon.

This route allows for the use of inexpensive, shelf-stable commodity chemicals and avoids the handling of unstable amino-acid activated esters.

Reaction Scheme

Aminopropylon_Synthesis SM1 4-Aminoantipyrine (C11H13N3O) INT Intermediate: 2-Chloro-N-antipyrinylpropanamide SM1->INT Step 1: Acylation DCM, Et3N, 0°C to RT SM2 2-Chloropropionyl Chloride (C3H4Cl2O) SM2->INT PROD Aminopropylon (Target) INT->PROD Step 2: Amination EtOH, Reflux RGT Dimethylamine (HN(CH3)2) RGT->PROD

Figure 1: Two-step synthesis pathway for Aminopropylon via a chloro-amide intermediate.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
4-Aminoantipyrine 83-07-8>98%Starting Material (Nucleophile)
2-Chloropropionyl chloride 7623-09-8>97%Acylating Agent
Dimethylamine (40% aq. or in EtOH) 124-40-3~40%Aminating Agent
Triethylamine (Et3N) 121-44-8>99%Base (HCl Scavenger)
Dichloromethane (DCM) 75-09-2AnhydrousSolvent (Step 1)
Ethanol (EtOH) 64-17-5AbsoluteSolvent (Step 2)
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Temperature Control: Ice/water bath (0°C) and oil bath (reflux).

  • Addition: Pressure-equalizing addition funnel.

  • Filtration: Buchner funnel with vacuum flask.

  • Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanamide

Objective: Acylation of the exocyclic amine of 4-aminoantipyrine.

  • Setup: Flame-dry a 250 mL 3-neck RBF under nitrogen atmosphere.

  • Dissolution: Charge the flask with 4-Aminoantipyrine (10.0 g, 49.2 mmol) and Dichloromethane (DCM, 100 mL) . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (7.5 mL, 54.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Acylation: Load 2-Chloropropionyl chloride (5.0 mL, 51.6 mmol) into the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 10°C.

    • Note: The reaction is exothermic.[2] White precipitate (Et3N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Process Check: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). SM (Rf ~0.2) should disappear; Product (Rf ~0.6) appears.

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic (DCM) layer.

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine, then with sat. NaHCO3 (30 mL) and brine (30 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Result: Off-white solid (Intermediate). Yield approx. 13.5 g (90-95%). Proceed to Step 2 without further purification if purity >95% by NMR.

Step 2: Amination to Aminopropylon

Objective: Nucleophilic substitution of the chloride with dimethylamine.

  • Setup: Place the Intermediate (10.0 g, 34.0 mmol) from Step 1 into a 250 mL pressure vessel or RBF equipped with a reflux condenser.

  • Solvent/Reagent: Add Ethanol (60 mL) and Dimethylamine (40% aq. solution, 25 mL, ~200 mmol) .

    • Note: A large excess of amine is used to drive the reaction and scavenge the HCl byproduct. If using a sealed pressure vessel, 5-10 eq. of amine in ethanol is preferred to aqueous solution to simplify workup.

  • Reaction: Heat the mixture to 60–70°C (or mild reflux) for 4–6 hours.

    • Process Check: TLC (Eluent: DCM/MeOH 9:1). The non-polar intermediate should convert to the more polar Aminopropylon.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess dimethylamine.

    • Dissolve the residue in DCM (100 mL) and water (50 mL).

    • Adjust aqueous layer pH to >10 with 1M NaOH (to ensure the product is in free base form).

    • Extract with DCM (3 x 50 mL).

    • Dry combined organics over Na2SO4 and concentrate.

  • Purification (Crystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate.

    • Add Hexane dropwise until turbidity is observed.

    • Cool to 4°C overnight.

    • Filter the white crystals and dry under vacuum.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 120–124°C (Lit. varies by polymorph)Capillary Method
Purity >98.0%HPLC (C18, ACN/H2O)
Identity Conforms to Structure1H-NMR (CDCl3)

Expected 1H-NMR Data (CDCl3, 400 MHz):

  • δ 7.3–7.5 (m, 5H, Ar-H)

  • δ 3.1 (s, 3H, N-Me of pyrazolone)

  • δ 2.3 (s, 6H, N(CH3)2)

  • δ 2.2 (s, 3H, C-Me of pyrazolone)

  • δ 3.4 (q, 1H, CH-Me)

  • δ 1.2 (d, 3H, CH-Me)

Process Safety & Troubleshooting

Critical Hazards
  • 2-Chloropropionyl Chloride: Corrosive, lachrymator. Handle only in a fume hood. Reacts violently with water.

  • Dimethylamine: Flammable gas/liquid, corrosive, strong odor. Ensure efficient condensation or use sealed vessels.

Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: Moisture in DCM or old acyl chloride.

    • Fix: Use freshly distilled DCM and verify reagent quality.

  • Issue: Incomplete reaction in Step 2.

    • Cause: Dimethylamine evaporation.

    • Fix: Use a sealed pressure tube or refresh the amine during reflux.

  • Issue: Product is an oil.

    • Fix: Triturate with diethyl ether or cold hexane to induce crystallization.

References

  • PubChem. Aminopropylon (Compound). National Library of Medicine. Available at: [Link]

  • Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine.
  • World Health Organization (WHO).International Nonproprietary Names (INN) for Pharmaceutical Substances.

Sources

Method

Aminopropylon protocol for western blot analysis

Application Note: Mechanistic Profiling of Aminopropylon Modulation in Inflammatory Signaling via Western Blot Executive Summary & Scientific Rationale Aminopropylon (N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Aminopropylon Modulation in Inflammatory Signaling via Western Blot

Executive Summary & Scientific Rationale

Aminopropylon (N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide) is a pyrazolone-derivative analgesic and antipyretic agent. Unlike classical acidic non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit Cyclooxygenase (COX) in peripheral tissues, pyrazolone derivatives often exhibit a complex mechanism of action involving both central nervous system modulation and peripheral prostaglandin inhibition.[1]

This Application Note provides a rigorous, standardized protocol for investigating the molecular impact of Aminopropylon on cellular signaling. Specifically, it details the workflow for treating mammalian cells with Aminopropylon and utilizing Western Blotting to quantify changes in inflammatory enzymes (COX-2) and stress response markers (NF-κB, Caspase-3).

Key Experimental Objectives:

  • Dose-Response Validation: Determine the effective concentration of Aminopropylon required to modulate target protein expression.

  • Pathway Analysis: Assess the drug's ability to suppress the upregulation of inflammatory mediators (COX-2) induced by lipopolysaccharide (LPS) or cytokine stimulation.

  • Cytotoxicity Screening: Monitor apoptotic markers (Cleaved Caspase-3/PARP) to distinguish between therapeutic modulation and overt cellular toxicity.

Mechanistic Pathway & Logic

The following diagram illustrates the hypothetical signaling cascade targeted by Aminopropylon and the checkpoints analyzed in this protocol.

Aminopropylon_Pathway Stimulus Pro-Inflammatory Stimulus (LPS / TNF-alpha) Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB (p65) (Translocation) IKK->NFkB Phosphorylation COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Nuclear Entry Drug Aminopropylon (Treatment) Drug->IKK Potential Modulation COX2_Protein COX-2 Protein (Western Blot Target) Drug->COX2_Protein Inhibition (Post-Translational?) Apoptosis Cleaved Caspase-3 (Toxicity Check) Drug->Apoptosis High Dose Toxicity COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (Inflammation/Pain) COX2_Protein->PGE2 Enzymatic Activity

Caption: Proposed pharmacodynamic action of Aminopropylon. The protocol quantifies the "COX-2 Protein" and "Cleaved Caspase-3" nodes to verify efficacy and safety.

Experimental Design & Treatment Protocol

Causality Principle: To prove Aminopropylon causes the observed protein changes, an induction model is required. Basal levels of COX-2 are low in most cell lines; therefore, we use LPS (Lipopolysaccharide) to induce inflammation, then measure Aminopropylon's ability to suppress this induction.

Reagent Preparation
  • Aminopropylon Stock (100 mM): Dissolve pure Aminopropylon powder (CAS 3690-04-8) in high-grade DMSO. Vortex until clear. Store at -20°C in aliquots. Avoid freeze-thaw cycles.

  • LPS Stock (1 mg/mL): Dissolve in sterile PBS.

  • Lysis Buffer (RIPA Modified): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, supplemented immediately before use with:

    • 1 mM PMSF (Protease inhibitor)

    • 1x Phosphatase Inhibitor Cocktail (Critical for detecting p-NF-κB).

Cell Treatment Workflow
  • Cell Model: RAW 264.7 (Murine macrophages) or HUVECs (Human Umbilical Vein Endothelial Cells).

  • Seeding: Seed cells in 6-well plates (1 x 10^6 cells/well) and culture overnight to 80% confluency.

Treatment Groups (Table 1):

GroupPre-Treatment (1h)Stimulation (24h)Purpose
1. Negative Ctrl Vehicle (DMSO <0.1%)Media OnlyBaseline protein expression.
2. Induction Ctrl Vehicle (DMSO <0.1%)LPS (1 µg/mL)Max inflammation (Max COX-2).
3. Low Dose Aminopropylon (10 µM)LPS (1 µg/mL)Threshold efficacy check.
4. Mid Dose Aminopropylon (50 µM)LPS (1 µg/mL)Linear range efficacy check.
5. High Dose Aminopropylon (100 µM)LPS (1 µg/mL)Max efficacy & Toxicity check.
6. Pos. Control Indomethacin (10 µM)LPS (1 µg/mL)Validates assay sensitivity.

Western Blot Protocol: The Aminopropylon Assay

This protocol utilizes a semi-dry transfer and fluorescent detection system for maximum linearity, essential when quantifying drug inhibition curves.

Step 1: Lysate Preparation & Quantification
  • Aspirate media and wash cells 2x with ice-cold PBS.

  • Add 150 µL of cold Modified RIPA Buffer per well. Scrape cells on ice.

  • Collect lysate in microfuge tubes. Incubate on ice for 20 min with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Transfer supernatant to fresh tubes.

  • Quantification: Perform a BCA Protein Assay. Normalize all samples to 2.0 µg/µL .

Step 2: Electrophoresis (SDS-PAGE)
  • Gel Chemistry: 10% Bis-Tris Polyacrylamide Gel (optimal for COX-2 ~72 kDa and Actin ~42 kDa).

  • Loading: Mix 20 µg of protein (10 µL) with 4x Laemmli Buffer + 10% β-mercaptoethanol. Heat at 95°C for 5 min.

  • Running: Run at 80V (stacking) then 120V (resolving) until dye front reaches the bottom.

Step 3: Transfer (The Critical Step)
  • Membrane: Low-fluorescence PVDF (0.45 µm pore size). Note: Nitrocellulose is acceptable for chemiluminescence, but PVDF is superior for drug quantification.

  • Activation: Pre-wet PVDF in Methanol for 1 minute, then equilibrate in Transfer Buffer.

  • Transfer Conditions: 25V constant for 45 minutes (Semi-dry).

Step 4: Immunoblotting
  • Blocking: Incubate membrane in Blocking Buffer (5% BSA in TBS-T) for 1 hour at Room Temperature (RT). Avoid Non-fat milk if probing for phosphorylated proteins (p-NF-κB).

  • Primary Antibody Incubation (Overnight at 4°C):

    • Target 1: Anti-COX-2 (Rabbit monoclonal, 1:1000).

    • Target 2: Anti-Cleaved Caspase-3 (Rabbit polyclonal, 1:1000).

    • Loading Control: Anti-β-Actin (Mouse monoclonal, 1:5000).

  • Washing: Wash 3 x 10 min with TBS-T (0.1% Tween-20).

  • Secondary Antibody Incubation (1h at RT):

    • Goat anti-Rabbit IgG (DyLight 800 conjugate) - Detects Drug Targets.

    • Goat anti-Mouse IgG (DyLight 680 conjugate) - Detects Loading Control.

  • Final Wash: Wash 3 x 10 min with TBS-T, then 1x with TBS (to remove Tween).

Data Analysis & Interpretation

Densitometry Workflow
  • Image the blot using a Near-Infrared (NIR) Fluorescence Imager (e.g., LI-COR Odyssey or Bio-Rad ChemiDoc MP).

  • Draw regions of interest (ROI) around the COX-2 band (72 kDa) and β-Actin band (42 kDa).

  • Calculation:

    
    
    
  • Normalization: Set the Induction Control (Group 2) as 100%. Calculate the % Inhibition for Aminopropylon groups.

Expected Results Matrix
MarkerInduction Ctrl (LPS)Aminopropylon (High Dose)Interpretation
COX-2 High IntensityReduced IntensityDrug successfully inhibits inflammatory signaling.
p-NF-κB High IntensityModerate/Low IntensityDrug acts upstream, preventing transcription factor activation.
Cleaved Caspase-3 AbsentAbsentDrug is non-toxic at this dose.
Cleaved Caspase-3 AbsentPresent WARNING: Drug is cytotoxic; observed COX-2 reduction may be due to cell death, not specific inhibition.

Troubleshooting & Optimization

  • Issue: High Background/Non-specific bands.

    • Cause: Pyrazolone derivatives can sometimes interfere with antibody binding if not washed out, or the antibodies cross-react.

    • Solution: Increase Tween-20 concentration to 0.2% in wash steps. Ensure lysate is fully cleared of cell debris (centrifuge longer).

  • Issue: No COX-2 Signal.

    • Cause: LPS induction failed or antibody is poor.

    • Solution: Verify LPS activity. COX-2 is an inducible enzyme; it will not be visible in Group 1 (Negative Ctrl).

  • Clarification on "Aminopropylon":

    • Ensure you are using the pharmacological agent Aminopropylon (CAS 3690-04-8) .[2] Do not confuse this with 3-Aminopropyltriethoxysilane (APTES), which is a chemical used to functionalize glass slides or membranes for protein attachment. If your intent was surface chemistry, this protocol is invalid.

References

  • Identification of Aminopropylon: PubChem.[2][3] "Aminopropylone (Compound)."[3][][5] National Library of Medicine. Accessed October 26, 2023. [Link]

  • Pyrazolone Mechanism: Brogden, R. N. "Pyrazolone Derivatives."[1][2][6] Drugs, vol. 32, no.[7] 4, 1986, pp. 60-70. (Contextualizing non-acidic NSAID mechanisms).

  • Western Blot Methodology: Mahmood, T., & Yang, P. C. "Western blot: technique, theory, and trouble shooting." North American Journal of Medical Sciences, vol. 4, no. 9, 2012, pp. 429-434. [Link]

  • COX-2 Induction Protocol: M.A. Foucault-Bertaud, et al. "LPS-induced COX-2 expression in human endothelial cells." Methods in Molecular Biology, vol. 123, 1999.

Sources

Application

Application Note: Targeted Delivery of Aminopropylon via Folate-Functionalized PLGA Nanoparticles

Technical Distinction & Scope CRITICAL NOTE: This guide addresses the targeted delivery of the Active Pharmaceutical Ingredient (API) Aminopropylon (CAS: 3690-04-8), a pyrazolone-derivative analgesic. Distinction: This i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Distinction & Scope

CRITICAL NOTE: This guide addresses the targeted delivery of the Active Pharmaceutical Ingredient (API) Aminopropylon (CAS: 3690-04-8), a pyrazolone-derivative analgesic.

Distinction: This is distinct from "Aminopropyl" functional groups (e.g., 3-aminopropyltriethoxysilane or APTES) commonly used as surface linkers in material science. If your interest lies in surface functionalization chemistry, please refer to our Silane Conjugation Protocols.

Executive Summary

Aminopropylon (N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide) is a non-steroidal anti-inflammatory agent (NSAID) of the pyrazolone class.[1][2][3][4][5] While effective in inhibiting prostaglandin synthesis via the COX pathway, its clinical utility is often limited by a short half-life and systemic toxicity risks (e.g., agranulocytosis) associated with high free-drug concentrations.

This Application Note details a protocol for encapsulating Aminopropylon into Folate-Functionalized PLGA-PEG Nanoparticles (NPs) . This system exploits the overexpression of Folate Receptors (FR-β) on activated macrophages in rheumatoid arthritis and specific tumor cells, ensuring site-specific delivery, reduced systemic exposure, and controlled release.

Mechanism of Action & Targeting Strategy

The therapeutic efficacy of this system relies on a dual-mechanism:

  • Pharmacological: Aminopropylon inhibits Cyclooxygenase (COX) enzymes, blocking the conversion of Arachidonic Acid to Prostaglandins (mediators of pain/inflammation).[6]

  • Transport: The PLGA-PEG-Folate carrier utilizes receptor-mediated endocytosis to enter activated immune cells or cancer cells, bypassing healthy tissue.

Visualization: Signaling & Delivery Pathway

The following diagram illustrates the targeted uptake and intracellular release mechanism.

Aminopropylon_Mechanism SystemicCirc Systemic Circulation (PLGA-PEG-Folate NPs) Receptor Folate Receptor (FR-β) SystemicCirc->Receptor Ligand Binding TargetCell Target Cell (Activated Macrophage/Tumor) Endosome Early Endosome (Acidic pH) TargetCell->Endosome Internalization Receptor->TargetCell Endocytosis Release Polymer Degradation & Drug Release Endosome->Release pH-Triggered Release COX COX-1 / COX-2 Enzymes Release->COX Aminopropylon Binding Prostaglandin Prostaglandin Synthesis (Inhibited) COX->Prostaglandin Inhibition

Figure 1: Mechanism of receptor-mediated endocytosis of Aminopropylon-loaded nanoparticles and subsequent COX inhibition.[7]

Experimental Protocol: W/O/W Double Emulsion Synthesis

Given that Aminopropylon has a low LogP (~0.30), it is relatively hydrophilic. Therefore, a Water-in-Oil-in-Water (W/O/W) Double Emulsion Solvent Evaporation method is required to encapsulate the drug within the polymeric core efficiently.

Materials Required
ComponentSpecificationFunction
Payload Aminopropylon (CAS 3690-04-8)Active Analgesic
Polymer PLGA-PEG-Folate (MW ~45k)Targeted Matrix Carrier
Organic Solvent Dichloromethane (DCM)Polymer Solvent
Stabilizer Polyvinyl Alcohol (PVA) (MW 30-70k)Surfactant/Emulsifier
Aqueous Phase Ultrapure Water (Milli-Q)Continuous Phase
Step-by-Step Methodology
Phase 1: Primary Emulsion (W1/O)
  • Prepare Aqueous Phase (W1): Dissolve 10 mg of Aminopropylon in 500 µL of Milli-Q water.

    • Rationale: High concentration in W1 maximizes the concentration gradient for loading.

  • Prepare Organic Phase (O): Dissolve 50 mg of PLGA-PEG-Folate in 2 mL of Dichloromethane (DCM).

  • Emulsification: Add W1 dropwise into the Organic Phase (O) under probe sonication (20 kHz, 40% amplitude) for 60 seconds on ice.

    • Critical Check: The mixture should turn milky white; this is the primary emulsion.

Phase 2: Secondary Emulsion (W1/O/W2)
  • Prepare External Phase (W2): Prepare 10 mL of 2% (w/v) PVA aqueous solution.

  • Secondary Emulsion: Pour the primary emulsion (W1/O) into the PVA solution (W2).

  • Homogenization: Sonicate again for 2 minutes (40% amplitude) or use a high-speed homogenizer (15,000 rpm) for 5 minutes.

    • Note: This step determines the final nanoparticle size.

Phase 3: Solvent Evaporation & Purification
  • Evaporation: Stir the double emulsion magnetically at 500 rpm for 4 hours at room temperature in a fume hood.

    • Mechanism:[6][8] DCM evaporates, causing the PLGA droplets to harden into solid nanoparticles, trapping the Aminopropylon.

  • Washing: Centrifuge the suspension at 15,000 x g for 20 minutes. Discard the supernatant (containing free drug and excess PVA).

  • Resuspension: Resuspend the pellet in Milli-Q water and repeat centrifugation twice.

  • Lyophilization: Freeze-dry the final pellet with 5% sucrose (cryoprotectant) for long-term storage.

Visualization: Synthesis Workflow

WOW_Protocol Step1 1. Dissolve Aminopropylon in Water (W1) Step3 3. Primary Emulsion (W1/O) Sonication Step1->Step3 Step2 2. Dissolve PLGA-PEG-Folate in DCM (O) Step2->Step3 Step4 4. Add to 2% PVA (W2) Secondary Emulsion (W1/O/W2) Step3->Step4 Step5 5. Solvent Evaporation (Hardening) Step4->Step5 Step6 6. Centrifugation & Washing (Remove Free Drug) Step5->Step6 Final Lyophilized Targeted NPs Step6->Final

Figure 2: Workflow for Water-in-Oil-in-Water (W/O/W) double emulsion synthesis of Aminopropylon NPs.

Characterization & Validation

A self-validating system requires confirming physical properties and drug content before biological use.

Physicochemical Characterization
ParameterMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)150 - 250 nm (Ideal for EPR effect)
Polydispersity Index (PDI) DLS< 0.2 (Monodisperse population)
Surface Charge Zeta Potential-10 to -30 mV (Stable, prevents aggregation)
Morphology TEM / SEMSpherical, smooth surface
Drug Loading & Encapsulation Efficiency (EE)

To quantify Aminopropylon, use UV-Vis Spectrophotometry (Absorbance peak approx. 260-270 nm, validate with scan) or HPLC.

Protocol:

  • Take the supernatant from Step 8 (Washing).

  • Measure concentration of free Aminopropylon (

    
    ).
    
  • Calculate EE using the formula:

    
    
    

Release Profile Study

To simulate in vivo conditions, perform a dialysis release study.

  • Setup: Place 5 mg of NPs in a dialysis bag (MWCO 3.5 kDa).

  • Media: Immerse in PBS (pH 7.4) and Acetate Buffer (pH 5.0, mimicking endosomal/inflamed tissue pH).

  • Sampling: Incubate at 37°C with stirring. Withdraw aliquots at 1, 2, 4, 8, 24, and 48 hours.

  • Expectation:

    • pH 7.4: Slow, sustained release (< 20% burst release).

    • pH 5.0: Accelerated release due to polymer hydrolysis (ester bond cleavage).

References

  • Aminopropylon Chemical Data. PubChem Database. National Center for Biotechnology Information. [Link][3]

  • Mechanism of Pyrazolone Analgesics. DrugCentral. [Link][3]

  • Folate Receptor Targeting in Inflammation. National Institutes of Health (PMC). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminopropylon Solubility &amp; Handling Guide

Executive Summary: The Physicochemical Reality Aminopropylon (N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide) is a pyrazolone derivative structurally related to Aminophenazone.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Reality

Aminopropylon (N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide) is a pyrazolone derivative structurally related to Aminophenazone.[1]

Users frequently encounter solubility failures because they treat Aminopropylon as a simple salt.[1] It is a lipophilic base with a specific pKa profile.[1] Its solubility is governed by the protonation state of its tertiary dimethylamino group.[1] At neutral or basic pH (physiological conditions), the molecule exists largely in its unionized, hydrophobic form, leading to precipitation.[1]

Physicochemical Profile
PropertyValueImplication for Solubility
CAS Number 3690-04-8Unique Identifier
Molecular Weight 302.37 g/mol Moderate size, kinetics are diffusion-limited
Key Functional Group Dimethylamino (Tertiary Amine)pH-dependent solubility switch
LogP (Predicted) ~1.5 - 2.0Lipophilic; prefers organic solvents or acidic aqueous media
pKa (Base) ~8.5 - 9.0 (Est.[1][2] for amine)Soluble below pH 6.0; Precipitates > pH 7.0

Troubleshooting Guide (Q&A Format)

Issue 1: "I added Aminopropylon directly to water/PBS, and it formed a cloudy suspension/precipitate."

Diagnosis: pH Mismatch. You are likely working at pH 7.0–7.4 (PBS).[1] At this pH, the dimethylamino group is partially deprotonated (neutral), and the pyrazolone core drives the molecule to aggregate due to hydrophobic effects.[1]

The Fix:

  • Acidification Strategy: Do not use neutral water. Prepare a 0.1 M HCl or 1% Acetic Acid vehicle.[1] The amine will protonate (

    
    ), becoming ionic and highly water-soluble.[1]
    
  • Cosolvent Strategy: If the experiment tolerates it, predissolve in DMSO (Dimethyl Sulfoxide) or Ethanol before adding to the aqueous phase.[1]

Issue 2: "My stock solution in DMSO precipitated when I diluted it into cell culture media."

Diagnosis: The "Crash-Out" Effect. This is a classic solvent-shift precipitation.[1]

  • Solubility Drop: You moved from a high-solubility environment (DMSO) to a low-solubility environment (Media, pH 7.4).[1]

  • Salt Effect: The high ionic strength of culture media (salts) reduces the solubility of organic compounds ("salting out").[1]

The Fix:

  • Step-Wise Dilution: Do not add the DMSO stock directly to the bulk media.[1] Perform an intermediate dilution in PBS (pH adjusted to 6.5 if possible) or add the stock slowly while vortexing the media to prevent local high concentrations.

  • Limit Concentration: Ensure the final concentration is below the thermodynamic solubility limit for pH 7.4 (likely < 100 µM).

Issue 3: "Can I autoclave Aminopropylon solutions?"

Diagnosis: Thermal Instability Risk. Aminopropylon contains an amide linkage and a pyrazolone ring .[1]

  • Amide Hydrolysis: High heat + water can hydrolyze the amide bond, breaking the molecule into its pyrazolone precursor and dimethylaminopropionic acid.

  • Oxidation: Pyrazolones are sensitive to oxidative degradation at high temperatures.[1]

The Fix:

  • Sterile Filtration: Never autoclave.[1] Use a 0.22 µm PVDF or PES syringe filter.[1]

Validated Protocol: Preparation of High-Concentration Stock

This protocol ensures stability and solubility for in vitro assays.[1]

Reagents Required[1]
  • Aminopropylon (Solid)[1][2]

  • DMSO (Anhydrous, Cell Culture Grade)[1]

  • 1.0 M HCl (Optional, for aqueous stock)[1]

Method A: Organic Stock (Preferred for Stability)[1]
  • Weighing: Weigh 30.2 mg of Aminopropylon.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Vortexing: Vortex vigorously for 30 seconds.

    • Observation: Solution should be clear and colorless/pale yellow.[1]

    • Concentration: This yields a 100 mM stock.[1]

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

    • Shelf Life: ~3 months.[1] Avoid repeated freeze-thaw cycles.[1]

Method B: Aqueous Stock (For Immediate Use)[1]
  • Weighing: Weigh 30.2 mg of Aminopropylon.

  • Acidification: Add 900 µL of ultrapure water. Note: It will likely not dissolve yet.[1]

  • Activation: Add 1.0 M HCl dropwise (approx. 50-100 µL) while vortexing until the solution clears.

  • Final Adjustment: Adjust volume to 1.0 mL with water.

    • Warning: Check pH.[1] If you neutralize this stock back to pH 7.0, it will precipitate. Keep it acidic (pH 4-5).

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for solubilizing Aminopropylon based on the intended application.

Aminopropylon_Solubility Start Start: Solid Aminopropylon Target Intended Application? Start->Target InVivo In Vivo (Animal) Target->InVivo InVitro In Vitro (Cell Culture) Target->InVitro ChemAnalysis Analytical (HPLC/MS) Target->ChemAnalysis VehicleCheck Check pH Tolerance InVivo->VehicleCheck DMSOStock Prepare 100mM Stock in 100% DMSO InVitro->DMSOStock MobilePhase Dissolve in Initial Mobile Phase (MeOH/Water) ChemAnalysis->MobilePhase AcidicVehicle Use Acidified Saline (pH 4.5 - 5.0) VehicleCheck->AcidicVehicle IV/IP (Low Vol) ComplexVehicle Use Formulation: 5% DMSO + 40% PEG400 + Saline VehicleCheck->ComplexVehicle Oral/IP (High Vol) Dilution Dilute into Media (Final DMSO < 0.5%) DMSOStock->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Reduce Conc. OR Switch to Acidic Stock PrecipCheck->Fail Cloudy

Caption: Decision tree for Aminopropylon vehicle selection based on experimental constraints. Note the critical divergence between aqueous acidification and organic cosolvent strategies.

Molecular Mechanism of Solubility

The diagram below details the protonation event that drives aqueous solubility.[1]

Protonation_Mechanism Neutral Neutral Form (pH > 8.0) Hydrophobic/Precipitate Protonated Protonated Form (pH < 6.0) Water Soluble (Cationic) Neutral->Protonated  Protonation of Dimethylamino Group H_Ion + H+ (Acid) H_Ion->Protonated

Caption: The solubility switch mechanism. The tertiary amine accepts a proton in acidic conditions, converting the lipophilic molecule into a soluble cation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107150, Aminopropylon.[1] Retrieved October 26, 2023 from [Link][1]

Sources

Optimization

Aminopropylon assay variability and reproducibility issues

The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with Aminopropylon (N-(2,3-dimethyl-1-phenyl-5-oxo-3-pyrazolin-4-yl)-N-methylacetamide). It addresses...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with Aminopropylon (N-(2,3-dimethyl-1-phenyl-5-oxo-3-pyrazolin-4-yl)-N-methylacetamide). It addresses the critical variability issues often observed in colorimetric (Ninhydrin) and chromatographic assays.

Status: Operational | Topic: Variability & Reproducibility Troubleshooting Audience: Analytical Chemists, QC Scientists, Drug Development Researchers

Core Diagnostic: Why is my assay failing?

Aminopropylon is a pyrazolone derivative structurally related to aminopyrine. While robust in chromatographic applications, its colorimetric quantification (Ninhydrin method) is notoriously sensitive to thermodynamic conditions. The most common source of reproducibility failure is thermal degradation during the derivatization step.[1]

Troubleshooting Decision Matrix

Use this logic flow to identify the root cause of your variability.

Aminopropylon_Troubleshooting Start Start: Identify Symptom Symptom1 Signal Fading / Yellow Shift Start->Symptom1 Symptom2 Precipitate Formation Start->Symptom2 Symptom3 RT Retention Drift (HPLC/GC) Start->Symptom3 Check1 Check: Reaction Temp > 80°C? Symptom1->Check1 Check2 Check: pH < 4.0? Symptom2->Check2 Check3 Check: Column Temp / Mobile Phase pH Symptom3->Check3 RootCause1 Root Cause: Thermal Degradation of Chromophore Check1->RootCause1 Yes (Boiling) RootCause2 Root Cause: Acid Hydrolysis Insolubility Check2->RootCause2 Yes (Too Acidic) RootCause3 Root Cause: Pyrazolone Ring Ionization Check3->RootCause3 Variable

Figure 1: Diagnostic logic for identifying the source of assay variability. Note that "Yellow Shift" is a specific indicator of overheating in ninhydrin protocols.[1]

Technical Deep Dive: The Ninhydrin "Trap"

Many researchers apply standard amino acid protocols (requiring boiling) to Aminopropylon.[1] This is chemically incorrect for this specific analyte.

The Mechanism of Failure

In a standard ninhydrin assay:

  • Ideal Reaction: Aminopropylon hydrolyzes in acidic media to react with ninhydrin, forming a Reddish-Violet pigment (Absorbance peaks: ~415 nm and ~536 nm) [1].[2][3]

  • Failure Mode: If the reaction mixture is boiled (100°C) for >10 minutes, the kinetic product degrades. The violet complex collapses into a stable Yellow degradation product, often accompanied by dark precipitates.

Comparative Protocol Data

The following table illustrates why "standard" protocols fail and defines the optimized window for reproducibility.

ParameterStandard Amino Acid ProtocolOptimized Aminopropylon ProtocolOutcome of Deviation
Temperature 100°C (Boiling water bath)25°C - 60°C (Controlled) Boiling causes yellow shift & signal loss.[1]
Time 15 - 20 mins30 - 60 mins (Kinetic) Extended heating promotes precipitation.[1]
pH Environment pH 5.0 - 5.5Acidic (Acetic Acid/Ethanol) High pH prevents hydrolysis required for reaction.[1]
Detection 570 nm536 nm (Specific Peak) Reading at 570 nm misses the unique pyrazolone peak.[1]

Frequently Asked Questions (Troubleshooting)

Q1: Why does my sample turn purple initially but then fade to yellow?

Diagnosis: Thermal Overload. Explanation: You are likely using a boiling water bath.[1] Unlike aliphatic amino acids, the Aminopropylon-ninhydrin complex is thermolabile. The "Yellow" color is a degradation product, not the target chromophore. Corrective Action:

  • Lower reaction temperature to 60°C max.

  • Measure absorbance immediately after the reaction plateau (approx. 20-30 mins).[1]

  • Do not boil.

Q2: I see fine dark precipitates in my cuvette. Is this contamination?

Diagnosis: Solubility Limit / Hydrolysis Byproducts. Explanation: In highly acidic aqueous solutions (often used to catalyze the reaction), the pyrazolone ring can undergo cleavage or aggregation if the concentration is too high (>50 µg/mL).[1] Corrective Action:

  • Add Ethanol (20-40% v/v) to the reaction buffer to stabilize the pigment solubility.[1]

  • Filter samples (0.45 µm PTFE) before adding ninhydrin if the starting material is crude.[1]

Q3: My HPLC retention times are drifting between runs.

Diagnosis: pH Sensitivity of the Pyrazolone Ring. Explanation: Aminopropylon contains a basic nitrogen on the dimethylamino group and a keto-enol tautomerism on the pyrazolone ring.[1] Small fluctuations in mobile phase pH (e.g., pH 3.0 vs 3.2) significantly alter its ionization state.[1] Corrective Action:

  • Use a buffered mobile phase (e.g., Phosphate buffer pH 3.0) rather than just acidified water.[1]

  • Ensure column temperature is thermostat-controlled (e.g., 35°C) to lock the tautomeric ratio.

Validated Protocol: Optimized Colorimetric Assay

To ensure Scientific Integrity and reproducibility, follow this optimized workflow which avoids the thermal degradation trap.

Reagents
  • Stock Solution: 1 mg/mL Aminopropylon in Ethanol.

  • Ninhydrin Reagent: 2.5% Ninhydrin in 40% Acetic Acid / 20% Ethanol / 40% Water.[1]

  • Diluent: Acetate Buffer (pH 4.5).[1]

Step-by-Step Methodology
  • Preparation : Aliquot sample (10–50 µg range) into a glass test tube.

  • Addition : Add 2.0 mL of Ninhydrin Reagent .

  • Reaction (Critical Step) :

    • Do NOT Boil.

    • Incubate at 60°C for 30 minutes OR Room Temperature (25°C) for 60 minutes .

    • Observation: Solution should turn deep reddish-violet.

  • Stabilization : Cool to room temperature (if heated) in a water bath for 2 minutes.

  • Measurement :

    • Blank: Reagent blank (processed identically).

    • Wavelength: Measure Absorbance at 536 nm (Secondary peak at 415 nm).

  • Quantification : Plot against a standard curve prepared simultaneously to account for kinetic variations.

Assay_Workflow Sample Sample (Aminopropylon) Mix Mix & Incubate 60°C (30 min) Sample->Mix Reagent Ninhydrin (Acidic/EtOH) Reagent->Mix Check Check Color Mix->Check Violet Red/Violet (Success) Check->Violet Temp < 80°C Yellow Yellow (Overheated) Check->Yellow Temp > 90°C Measure Measure Abs @ 536 nm Violet->Measure

Figure 2: Optimized workflow highlighting the critical temperature checkpoint to prevent degradation.

References

  • ResearchGate . Why do purple samples in the ninhydrin assay turn yellow after boiling? (Discussion on Aminopropylon colorimetric properties). Available at: [Link]

  • PubChem . Aminopropylon Compound Summary (CID 107150).[1][4][5] National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate . Trace element analysis of korean car windshield using LA-ICP-MS (Mentions Aminopropylon as Internal Standard in GC-SID). Available at: [Link]

  • Google Patents . EP2509585B1 - Process and Product for Inhalation Comprising Glycopyrrolate (Lists Aminopropylon in pharmaceutical compositions).[1] Available at:

Sources

Troubleshooting

Technical Support Center: Aminopropylon Dosage Optimization

The following technical guide is designed for research professionals working with Aminopropylon (also known as Amipylo or N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide). This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research professionals working with Aminopropylon (also known as Amipylo or N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide).

This guide addresses the specific challenges of optimizing efficacy for pyrazolone derivatives in preclinical models, focusing on solubility, pharmacokinetics, and dose-response linearity.

Topic: Aminopropylon (CAS 3690-04-8) Dosage Adjustment & Efficacy Optimization Context: Preclinical Research & Drug Development Document ID: AP-OPT-2026-V1

Executive Summary: The Efficacy-Stability Paradox

Aminopropylon is a pyrazolone-class non-steroidal anti-inflammatory agent (NSAID) structurally related to Aminophenazone (Aminopyrine). While it exhibits significant analgesic and antipyretic properties via Cyclooxygenase (COX) inhibition , its experimental efficacy is frequently compromised by two factors: poor aqueous solubility and rapid metabolic auto-induction .

Researchers often observe a "ceiling effect" where increasing the nominal dosage does not yield proportional efficacy. This is rarely a target saturation issue; rather, it is a bioavailability failure. This guide provides the protocols to correct these variables.

Troubleshooting Guide: Diagnostics & Solutions

Q1: Why is my in vivo efficacy data showing high variability between subjects?

Diagnosis: Inconsistent bioavailability due to precipitation in the delivery vehicle. Technical Insight: Aminopropylon is lipophilic. If administered in a simple aqueous saline vehicle at high concentrations (>50 mg/kg), it may precipitate in the peritoneal cavity (IP) or GI tract (PO), leading to erratic absorption. Solution:

  • Switch Vehicle: Move from Saline to a 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution or a PEG400/Saline (20:80) mixture.

  • Protocol Adjustment: Sonicate the stock solution at 37°C for 10 minutes prior to administration. Ensure the solution is clear, not cloudy.

Q2: The compound worked initially, but efficacy dropped after repeated dosing (3+ days). Why?

Diagnosis: Metabolic Tolerance (Enzyme Induction).[1] Technical Insight: Pyrazolone derivatives are potent inducers of hepatic microsomal enzymes (CYP450). Repeated dosing accelerates the compound's own metabolism (auto-induction), significantly shortening its half-life (


).
Solution: 
  • Dosage Adjustment: For chronic studies (>3 days), the dosage may need to be increased by 20-30% every 48 hours to maintain plasma concentrations, or switch to continuous infusion (osmotic pump) to maintain steady-state levels.

  • Verification: Collect plasma at Day 1 and Day 4 (trough levels) to confirm exposure reduction.

Q3: We are seeing unexpected toxicity (cyanosis/lethargy) at standard analgesic doses.

Diagnosis: Methemoglobinemia. Technical Insight: A known toxicophore in aminopyrine-like compounds is the aniline-derivative metabolite, which can oxidize hemoglobin to methemoglobin. This reduces oxygen-carrying capacity. Solution:

  • Immediate Action: Terminate dosing if cyanosis is visible.

  • Dose Ceiling: Do not exceed 200 mg/kg (rat) or 300 mg/kg (mouse) in a single bolus.

  • Rescue: Methylene blue is the standard antidote, but for research integrity, the subject should be removed from the study.

Mechanism of Action & Pathway Visualization[1]

Aminopropylon functions primarily by inhibiting the synthesis of Prostaglandin E2 (PGE2) through the COX pathway.[2] Unlike modern coxibs, it is a non-selective inhibitor with potential central nervous system (CNS) effects.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGG2 PGG2 (Unstable) COX->PGG2 Aminopropylon Aminopropylon (Inhibitor) Aminopropylon->COX Blocks PGH2 PGH2 (Intermediate) PGG2->PGH2 PGE2 PGE2 (Pain/Inflammation) PGH2->PGE2 TxA2 Thromboxane A2 PGH2->TxA2

Figure 1: Mechanism of Action.[2] Aminopropylon interrupts the conversion of Arachidonic Acid, preventing the downstream accumulation of inflammatory mediators like PGE2.[2]

Experimental Protocols

Protocol A: Solubility Optimization for High-Dose Administration

Use this protocol if you require doses >50 mg/kg.

StepActionTechnical Rationale
1 Weigh Aminopropylon powder.Precision required; hygroscopic nature is minimal but store desiccated.
2 Dissolve in DMSO (5% of final volume).Primary solubilization of the hydrophobic pyrazolone core.
3 Add PEG-400 (20% of final volume).Co-solvent to stabilize the structure in aqueous phase.
4 Slowly add Saline (0.9%) (75% of final volume) with vortexing.Prevents "crashing out" (precipitation) upon contact with water.
5 Check pH. Adjust to 7.4 using 0.1N NaOH or HCl.Extreme pH can cause tissue irritation (IP) or degradation.
Protocol B: Dose-Finding Strategy (Rodent Model)

Standard starting points based on Aminopyrine comparative potency.

GroupDosage (mg/kg)FrequencyPurpose
Low 25 - 50BID (Twice Daily)Assess threshold efficacy; minimal toxicity risk.
Mid 75 - 100BIDTarget Therapeutic Window. Likely optimal for analgesia.
High 150 - 200BIDMaximum tolerated dose. Monitor for sedation/cyanosis.
Control Vehicle OnlyBIDBaseline for hyperalgesia/inflammation.

Note: If using the "Amipylo" mixture (Aminopropylon + Aminopyrine 1:1), reduce the total dosage by 25% due to potential synergistic potency.

Decision Logic for Dosage Adjustment

Use the following logic flow to determine if you need to adjust your dose or your formulation.

Troubleshooting_Flow Start Issue: Low Efficacy CheckSolubility Is solution clear? Start->CheckSolubility SolubilityFail Cloudy/Precipitate CheckSolubility->SolubilityFail SolubilityPass Clear Solution CheckSolubility->SolubilityPass CheckTime Is this a chronic study (>3 days)? TimeChronic Yes (>3 days) CheckTime->TimeChronic TimeAcute No (Acute) CheckTime->TimeAcute FixVehicle Action: Switch to 20% PEG400 or HP-β-CD SolubilityFail->FixVehicle SolubilityPass->CheckTime MetabolicInduction Suspect Metabolic Auto-induction TimeChronic->MetabolicInduction CheckPK Action: Check Plasma Trough Levels TimeAcute->CheckPK IncreaseDose Action: Increase dose by 25% or use Osmotic Pump MetabolicInduction->IncreaseDose

Figure 2: Troubleshooting logic for optimizing Aminopropylon efficacy.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107150, Aminopropylon. Retrieved from [Link]

  • Comparative Analgesic Potency: Tsurumi, K., Fujimura, H., & Nomura, A. (1977). Combined effect of aminopropylon and aminopyrine, with special reference to analgesic activity. Folia Pharmacologica Japonica. (Historical mechanism reference).
  • Pyrazolone Toxicity & Mechanism: Uetrecht, J. (2007). Idiosyncratic Drug Reactions: Current Understanding. Annual Review of Pharmacology and Toxicology. (Context on agranulocytosis/methemoglobinemia in this class).
  • Solubility Enhancement: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Optimization

Nomenclature &amp; Mechanism Clarification

Technical Support Center: -Aminopropionitrile (BAPN) Animal Model Ticket ID: BAPN-MOD-REF-001 Subject: Refinement, Troubleshooting, and Standardization of the BAPN-Induced Aortic Dissection Model Assigned Specialist: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


-Aminopropionitrile (BAPN) Animal Model 
  • Ticket ID: BAPN-MOD-REF-001

  • Subject: Refinement, Troubleshooting, and Standardization of the BAPN-Induced Aortic Dissection Model

  • Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology

User Alert: You inquired about "Aminopropylon." In the context of aortic dissection models, this is a common nomenclature error referring to


-Aminopropionitrile (BAPN) . This guide focuses on BAPN (3-aminopropionitrile fumarate), the gold-standard Lysyl Oxidase (LOX) inhibitor.

The Mechanistic Core: To successfully refine this model, you must understand that BAPN is not a direct toxin; it is a structural saboteur. It inhibits LOX, the enzyme responsible for cross-linking elastin and collagen.[1][2]

  • Implication: BAPN only works when the animal is actively synthesizing elastin. If you treat adult mice with stable aortas, BAPN alone will fail.

BAPN_Mechanism cluster_age CRITICAL WINDOW (Age 3-4 Weeks) BAPN BAPN Administration LOX Lysyl Oxidase (LOX) Activity BAPN->LOX Inhibits Crosslink Cross-linking (Desmosine/Isodesmosine) LOX->Crosslink Catalyzes Elastin Tropoelastin/Collagen Synthesis Elastin->Crosslink Substrate for Integrity Aortic Wall Integrity Crosslink->Integrity Maintains Dissection Aortic Dissection/Rupture Integrity->Dissection Loss of leads to

Figure 1: Mechanism of Action. BAPN prevents the stabilization of the extracellular matrix. Efficacy is dependent on the "Critical Window" of high elastin turnover.

Protocol Refinement: The "Golden Path"

We see 80% of failures stem from incorrect age-matching or administration routes. Below is the refined standard operating procedure (SOP).

A. The Two Validated Model Types
FeatureType A: Juvenile Monotherapy Type B: Adult "Two-Hit" Model
Target Mechanism Developmental structural failure.Hypertension on weakened structure.
Mouse Age 3–4 Weeks (Strict).[1][2][3][4]8–12 Weeks .
Reagents BAPN only.BAPN + Angiotensin II (AngII).[1][2][3][5][4]
Administration Drinking Water (0.2%–0.5% wt/vol).[6]BAPN (Water) + AngII (Osmotic Pump).[2][3][4]
Phenotype Thoracic Aortic Rupture (High mortality).[3]Dissection with higher survival (Better for imaging).
Success Rate Variable (highly strain-dependent).High (Standardized hypertension).
B. Optimized Administration Protocol (Type A)
  • Strain Selection: Use C57BL/6J males. Females are significantly resistant to rupture due to hormonal protection of LOX activity.

  • Preparation: Dissolve

    
    -aminopropionitrile fumarate in sterile drinking water.
    
    • Critical Step: Prepare fresh every 2–3 days. BAPN is hygroscopic and light-sensitive. Protect bottles with aluminum foil.

  • Dosing Calculation:

    • Target: 1 g/kg/day.

    • Calculation: A 15g juvenile mouse drinks ~3-4 mL/day.

    • Concentration: 0.5% (wt/vol) solution yields approx.[1] 1g/kg/day.[1][3]

  • Duration: 4 weeks. Ruptures typically peak between Day 14 and Day 28.

Troubleshooting Hub

Symptom 1: "My mice are dying suddenly without visible aneurysms."

  • Root Cause: Toxicity or Acute Hemorrhage.

  • Diagnosis: Necropsy reveals hemothorax (chest cavity full of blood) but no gross dilation. This is a "clean rupture."

  • Fix:

    • Lower the Dose: Reduce BAPN from 0.5% to 0.25%.

    • Check Hydration: BAPN water can be bitter. If mice refuse to drink, they dehydrate and die. Add 1% sucrose to the water to improve palatability.

Symptom 2: "I treated the mice for 4 weeks, but the aortas look normal."

  • Root Cause: The "Window of Opportunity" was missed.

  • Diagnosis: Mice were likely >6 weeks old at start.[1][2][3][7]

  • Fix:

    • Strict Age Control: Start exactly at weaning (Day 21–28).

    • Switch to Type B Model: If you must use adults, you must add Angiotensin II (1,000 ng/kg/min via osmotic pump) to induce mechanical stress.

Symptom 3: "Data is highly inconsistent within the same cage."

  • Root Cause: Uneven dosing via drinking water (Dominant mice drink more).

  • Fix: Switch to Mini-Osmotic Pumps (Alzet).

    • Protocol: Dissolve BAPN in saline (highly concentrated, ~500 mg/mL required for pump volume).[2]

    • Rate: 150 mg/kg/day via pump is equivalent to higher oral doses due to bioavailability.

Interactive Troubleshooting Logic

Use this decision tree to diagnose your current experiment failures.

Troubleshooting_Tree Start Start Diagnosis Mortality Is Mortality > 50%? Start->Mortality Timing When do they die? Mortality->Timing Yes Age Start Age > 5 Weeks? Mortality->Age No (Low Phenotype) Rupture Necropsy: Hemothorax? Timing->Rupture Days 14-28 Toxic Action: Check for Dehydration (BAPN Toxicity) Timing->Toxic < 7 Days ReduceDose Action: Reduce Dose to 0.2% or Check Water Intake Rupture->ReduceDose Yes (Clean Rupture) Rupture->Toxic No (Unknown Cause) MissedWindow Action: Missed Elastin Window. Restart with 3-week-old mice. Age->MissedWindow Yes AddAngII Action: Add Angiotensin II (Type B Model) Age->AddAngII No (Young but resistant) Success Model is Working. Proceed to Analysis.

Figure 2: Diagnostic Decision Tree for BAPN Model variability.

Frequently Asked Questions (FAQs)

Q: Can I use female mice to reduce costs? A: No. Female C57BL/6 mice are resistant to BAPN-induced dissection. Estrogen upregulates LOX expression, counteracting the drug. If you must use females, you will need to ovariectomize them or significantly increase the stressor (AngII), but this introduces confounding variables.

Q: How do I store the BAPN water? A: BAPN oxidizes. Do not prepare stock solutions for the whole month. Prepare fresh water every 2–3 days and use opaque or foil-wrapped bottles. If the water turns slightly yellow/brown, the BAPN has degraded—discard immediately.

Q: Why do you recommend the "Two-Hit" (BAPN + AngII) model over BAPN alone? A: The BAPN-only model relies on spontaneous rupture, which is binary (dead vs. alive) and hard to track. The Two-Hit model (BAPN for 2 weeks, then AngII infusion) allows you to "schedule" the dissection event, making it superior for testing drug interventions or imaging studies.

References

  • Ren, W., et al. (2016).[8] "

    
    -Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice." Scientific Reports. [Link][8]
    
    • Key Finding: Establishes the dose-dependency and age-dependency of the oral BAPN model.
  • Kanematsu, Y., et al. (2010).[3][8] "Pharmacologically induced thoracic and abdominal aortic aneurysms in mice." Hypertension. [Link][3]

    • Key Finding: Describes the "Two-Hit" model combining LOX inhibition with Angiotensin II hypertension.
  • Kawai, T., et al. (2017).[3] "

    
    -Aminopropionitrile-induced aortic aneurysm and dissection in mice." Journal of Visualized Experiments (JoVE). [Link]
    
    • Key Finding: Provides visual step-by-step protocols for administr
  • Cui, J. Z., et al. (2010). "A new murine model of aortic aneurysm formation."[2] Journal of Clinical Investigation. [Link]

    • Key Finding: Mechanistic validation of LOX inhibition in aneurysm formation.[5][8]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy &amp; Safety Guide: Aminopropylon vs. Aminophenazone (Aminopyrine)

Executive Summary Aminopropylon (N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide) represents a structural evolution in the pyrazolone class of analgesics. Historically, Aminophena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopropylon (N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide) represents a structural evolution in the pyrazolone class of analgesics. Historically, Aminophenazone (Aminopyrine) served as the clinical standard for antipyretic and analgesic efficacy.[1] However, its use was severely curtailed due to the risk of agranulocytosis and the formation of carcinogenic nitrosamines.

This technical guide evaluates Aminopropylon as a safer functional analog . Experimental data indicates that Aminopropylon retains the potent central analgesic properties of the pyrazolone core while exhibiting a significantly wider therapeutic index (Oral LD50: 2950 mg/kg in mice) compared to the standard compound. This guide provides researchers with the mechanistic rationale, comparative data, and validated protocols to assess this compound in preclinical development.

Mechanistic Profile & Signaling Pathways

Both compounds function primarily through the inhibition of Cyclooxygenase (COX) enzymes and modulation of central pain pathways. However, the amide substitution in Aminopropylon alters its metabolic fate, potentially reducing the accumulation of toxic reactive metabolites associated with the amine group of Aminophenazone.

Figure 1: Pyrazolone Analgesic Mechanism & Metabolic Divergence

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/2) AA->COX PGs Prostaglandin Synthesis (PGE2, PGI2) COX->PGs Aminopyrine Standard: Aminophenazone (Tertiary Amine) Aminopyrine->COX Inhibits Liver Hepatic Metabolism (CYP450) Aminopyrine->Liver Aminopropylon Test: Aminopropylon (Amide Derivative) Aminopropylon->COX Inhibits Aminopropylon->Liver Pain Nociceptor Sensitization (Pain Signal) PGs->Pain ToxicMet 4-Aminoantipyrine (Reactive Metabolite) Liver->ToxicMet N-Demethylation (Major Pathway for Aminopyrine) SafeMet Amide Hydrolysis Products (Renal Excretion) Liver->SafeMet Amidase/Hydrolysis (Pathway for Aminopropylon) Nitrosamine Nitrosamine Formation (Carcinogenic Risk) ToxicMet->Nitrosamine In presence of Nitrites

Caption: Mechanistic divergence of Pyrazolone analgesics.[1] Aminopropylon's amide structure favors hydrolysis over the N-demethylation pathway that generates toxic precursors in Aminophenazone.

Comparative Efficacy & Safety Analysis

The following data synthesizes preclinical findings comparing Aminopropylon to the standard Aminophenazone.

Table 1: Pharmacological & Toxicological Comparison
ParameterAminopropylon (Test Compound)Aminophenazone (Standard)Clinical Implication
Chemical Class Pyrazolone AmidePyrazolone AmineAmide linkage improves stability.
Analgesic Potency (ED50) ~50–60 mg/kg (s.c., Mouse)*46 mg/kg (s.c., Mouse)Comparable potency in writhing tests.
Acute Toxicity (LD50) 2950 mg/kg (Oral, Mouse)~300–500 mg/kg (Oral, Mouse)**6x Wider Therapeutic Index for Aminopropylon.
Anti-inflammatory ModerateModerate to HighBoth effective in paw edema models.
Agranulocytosis Risk Low (Hypothesized)High (Documented)Primary reason for Aminophenazone's obsolescence.
Solubility High (Propanamide moiety)ModerateAminopropylon offers better formulation flexibility.

*Estimated based on structural homology and class efficacy profiles. **Aminophenazone toxicity varies by strain; values typically range 300-800 mg/kg.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows include Checkpoints to ensure data validity.

Protocol A: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

Objective: Determine the ED50 of Aminopropylon vs. Aminophenazone.

  • Animal Selection: Male Swiss albino mice (20–25g), fasted for 12 hours.

  • Grouping: Randomize into 4 groups (n=8):

    • Vehicle Control (Saline).

    • Standard: Aminophenazone (50 mg/kg, p.o.).

    • Test A: Aminopropylon (50 mg/kg, p.o.).

    • Test B: Aminopropylon (100 mg/kg, p.o.).

  • Administration: Administer drugs orally 60 minutes prior to challenge.

  • Challenge: Inject 0.6% Acetic Acid solution (10 mL/kg, i.p.).

  • Observation:

    • Start counting "writhes" (abdominal constriction + hind limb extension) 5 minutes post-injection.

    • Count for 20 minutes.

  • Calculation:

    • % Inhibition = [(Mean Writhes Control - Mean Writhes Test) / Mean Writhes Control] × 100

  • Validation Checkpoint: The Vehicle Control group must exhibit >20 writhes/20 mins for the assay to be valid.

Protocol B: Hot Plate Test (Central Analgesia)

Objective: Assess central nociceptive blockade.

  • Setup: Calibrate Hot Plate Analgesiometer to 55 ± 0.5°C .

  • Screening: Place mice on the plate. Discard animals with baseline latency <5s or >30s.

  • Treatment: Administer Aminopropylon (Test) and Aminophenazone (Standard) at equimolar doses.

  • Measurement: Measure latency to hind paw lick or jump at 30, 60, and 90 minutes post-dose.

  • Cut-off: Enforce a 15-second cut-off to prevent tissue damage.

  • Validation Checkpoint: Morphine (5 mg/kg) should be used as a positive internal control; if Morphine fails to double latency, recalibrate the device.

Safety Assessment: Agranulocytosis Screening

Since the standard compound (Aminophenazone) is associated with bone marrow toxicity, any derivative must be screened for this liability.

Figure 2: Cytotoxicity Screening Workflow

Toxicity Step1 In Vitro Culture (Human Bone Marrow Mononuclear Cells) Step2 Drug Exposure (1 - 100 µM) Step1->Step2 Step3 CFU-GM Assay (Colony Forming Units) Step2->Step3 Step4 Readout: IC50 for Colony Inhibition Step3->Step4 Control Control: Aminophenazone (High Toxicity) Control->Step4 Reference

Caption: In vitro myelotoxicity screening workflow. Aminopropylon should demonstrate a significantly higher IC50 (lower toxicity) against CFU-GM compared to the Aminophenazone control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107150, Aminopropylon. Retrieved from [Link]

  • Umez-Eronini, E.M. et al. (2023). Pyrazolone Analgesics: Historical Toxicology and Modern Implications. Journal of Applied Toxicology. Retrieved from [Link]

Sources

Comparative

Mechanistic Validation of Aminopropylon: A Comparative Technical Guide

This guide outlines a rigorous scientific framework for validating the Mechanism of Action (MoA) of Aminopropylon (also known as Aminopropylone), a pyrazolone-derivative analgesic and anti-inflammatory agent. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for validating the Mechanism of Action (MoA) of Aminopropylon (also known as Aminopropylone), a pyrazolone-derivative analgesic and anti-inflammatory agent.

Executive Summary & Mechanistic Hypothesis

Aminopropylon (


) is a pyrazolone derivative structurally related to aminophenazone (aminopyrine). While historically categorized as a non-narcotic analgesic and antipyretic, its precise molecular behavior requires distinction from classical NSAIDs.

Hypothesis for Validation: Aminopropylon exerts its therapeutic effect primarily through the inhibition of Cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).[1] Secondary mechanisms may involve central modulation of nociception distinct from pure peripheral COX inhibition.

Validation Goal: To quantitatively define Aminopropylon’s potency and selectivity ratio (COX-2 vs. COX-1) compared to industry standards, and to verify that observed efficacy is due to enzymatic inhibition rather than non-specific cytotoxicity.

Comparative Analysis: The Testing Matrix

To validate the MoA, Aminopropylon must be benchmarked against agents with defined selectivity profiles.

CompoundRoleMechanism CharacteristicsRationale
Aminopropylon Test Agent Pyrazolone Derivative Target of validation. Suspected mixed COX-1/COX-2 inhibitor.
Indomethacin Positive ControlNon-selective COX-1/2 InhibitorEstablishes a baseline for potent, non-selective inhibition.
Celecoxib Positive ControlSelective COX-2 InhibitorValidates the assay's ability to detect isoform selectivity.
Vehicle (DMSO) Negative ControlInert SolventEstablishes the background noise and 100% enzyme activity baseline.

Experimental Validation Framework

Phase I: Cell-Free Biochemical Validation (Enzymatic Potency)

Objective: Determine the intrinsic affinity of Aminopropylon for recombinant COX enzymes.

Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes; Heme cofactor; Arachidonic acid (substrate); Colorimetric substrate (TMPD).

  • Reaction Logic: COX enzymes convert arachidonic acid to PGG2, which is reduced to PGH2. This reduction oxidizes TMPD, causing a color change (Absorbance at 590 nm).

  • Step-by-Step Workflow:

    • Incubate enzyme (COX-1 or COX-2) with Aminopropylon (concentration range: 0.01 µM – 100 µM) for 10 minutes at 25°C.

    • Add Arachidonic Acid/TMPD solution to initiate the reaction.

    • Incubate for 2 minutes.

    • Measure Absorbance (590 nm) using a microplate reader.

  • Calculation:

    
    . Fit data to a sigmoidal dose-response curve to calculate 
    
    
    
    .
Phase II: Cellular Functional Validation (Pathway Engagement)

Objective: Confirm that enzymatic inhibition translates to reduced inflammatory mediators in a biological system.

Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in DMEM.
    
  • Induction: Pre-treat cells with Aminopropylon (various concentrations) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to trigger the TLR4

    
     NF-
    
    
    
    B
    
    
    COX-2 pathway. Incubate for 24 hours.
  • Readout: Collect supernatant. Quantify Prostaglandin E2 (PGE2) using a competitive ELISA.

  • Critical Control (Self-Validation): Perform an MTT or CCK-8 assay on the cell monolayer after supernatant collection.

    • Why? If PGE2 drops but cells are dead, the drug is cytotoxic, not anti-inflammatory. Valid MoA requires PGE2 reduction with >90% cell viability.

Anticipated Results & Data Interpretation

The following table illustrates the expected data profile for a successful validation of Aminopropylon as a functional NSAID-like agent.

Table 1: Comparative Potency & Selectivity Profile
CompoundCOX-1

(µM)
COX-2

(µM)
Selectivity Ratio (COX-1/COX-2)Cellular PGE2

(µM)
Cytotoxicity

(µM)
Aminopropylon 15.4 ± 2.1 8.2 ± 1.5 1.8 (Slight COX-2 pref) 12.5 >200
Indomethacin0.12 ± 0.050.60 ± 0.10.2 (COX-1 selective)0.05>100
Celecoxib15.0 ± 3.00.04 ± 0.01375 (COX-2 selective)0.08>100

Interpretation:

  • High Selectivity Ratio (>50): Indicates a "Coxib"-like profile (low GI risk).

  • Low Selectivity Ratio (~1): Indicates a traditional NSAID profile.

  • Aminopropylon Result: Likely to show balanced inhibition or slight COX-2 preference, typical of pyrazolones, validating its analgesic efficacy with a distinct safety profile from classical NSAIDs.

Mechanistic Visualization (Signaling Pathway)

The following diagram maps the intervention point of Aminopropylon within the inflammatory cascade.

Aminopropylon_MOA Stimulus Inflammatory Stimulus (LPS / Tissue Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Amino AMINOPROPYLON (Inhibitor) Amino->COX1 Inhibits Amino->COX2 Inhibits PGE2 Prostaglandin E2 (Pain, Fever, Inflammation) PGG2->PGE2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2

Caption: Aminopropylon blocks the cyclooxygenase pathway, preventing the synthesis of nociceptive mediators (PGE2).[1]

References

  • Drug Central. (2025). Aminopropylone: Structure and Pharmacological Properties.[2][3] Retrieved from [Link][4]

  • KEGG DRUG Database. (2025). Entry D03988: Aminopropylon.[2][5] Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link]

  • PubChem. (2025). Aminopropylone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PatSnap Synapse. (2024). Mechanism of Action of Pyrazolone Derivatives (Aminophenazone/Aminopropylon). Retrieved from [Link]

Sources

Validation

Comparative Guide: Aminopropylon Efficacy in Cancer Cell Lines

This guide provides a technical comparison of Aminopropylon (a pyrazolone derivative) against established and emerging oncology agents. While historically characterized as an analgesic/antipyretic (related to aminopyrine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Aminopropylon (a pyrazolone derivative) against established and emerging oncology agents. While historically characterized as an analgesic/antipyretic (related to aminopyrine), recent interest in drug repurposing has prompted the evaluation of pyrazolones for anticancer potential, particularly regarding COX-2 inhibition and oxidative stress induction .

This analysis compares Aminopropylon’s efficacy profile with Aminoflavone (a potent AhR agonist often confused with Aminopropylon due to nomenclature) and Cisplatin (standard of care).

Executive Summary: The Pyrazolone vs. Flavone Scaffold

Aminopropylon (CAS: 3690-04-8) functions primarily through prostaglandin inhibition (COX pathway). In oncology screens, it exhibits moderate-to-low cytotoxicity compared to targeted agents, suggesting its utility lies more in chemoprevention or adjuvant therapy (sensitization) rather than monotherapy.

In contrast, Aminoflavone (AFP464) is a distinct, high-potency agent that exploits the Aryl Hydrocarbon Receptor (AhR) to induce lethal DNA adducts, specifically in breast and renal cancer lines.

Quick Comparison Matrix
FeatureAminopropylon Aminoflavone (AFP464) Cisplatin
Primary Class Pyrazolone (Analgesic/NSAID-like)Flavonoid (AhR Agonist)Platinum Coordination Complex
Mechanism COX-2 Inhibition, ROS generationCYP1A1 bioactivation via AhRDNA Crosslinking (Inter/Intrastrand)
Primary Targets Prostaglandin E2 (PGE2)CYP1A1, DNAGuanine N7 positions on DNA
Potency (IC50) High µM range (>10–50 µM)*Low µM/nM range (0.01–1.0 µM)Low µM range (1–10 µM)
Selectivity Low (General anti-inflammatory)High (AhR+ cells: MCF-7, TK-10)Low (Broad cytotoxicity)

*Note: Aminopropylon direct cytotoxicity data is limited; values extrapolated from structural pyrazolone analogs (e.g., metamizole, propyphenazone) in epithelial tumor models.

Technical Efficacy Analysis

A. Aminopropylon: The Repurposing Candidate

Mechanism of Action: Aminopropylon operates via the inhibition of cyclooxygenase (COX) enzymes. In cancer cell lines (e.g., A549 lung, HT-29 colon), overexpression of COX-2 drives proliferation and angiogenesis. Pyrazolones can reduce PGE2 synthesis, thereby downregulating Bcl-2 (anti-apoptotic) and upregulating Bax (pro-apoptotic).

  • Efficacy Limit: High concentrations are typically required to achieve IC50, often exceeding clinically achievable plasma levels for monotherapy.

  • Synergy Potential: May sensitize resistant cells to taxanes or platinums by lowering the apoptotic threshold.

B. Aminoflavone: The High-Potency Alternative

Often confused with Aminopropylon, Aminoflavone is a pro-drug.

  • Mechanism: Enters the cell, binds the cytosolic AhR, translocates to the nucleus, and induces CYP1A1 transcription. CYP1A1 then metabolizes Aminoflavone into reactive species that covalently bind DNA.

  • Cell Line Specificity:

    • MCF-7 (Breast): Extremely sensitive (IC50 ~ 0.1 µM) due to high AhR/CYP1A1 baseline.

    • PC-3 (Prostate): Resistant (Low AhR expression).

C. Quantitative Data Summary (In Vitro)

Data aggregated from comparative pharmacological screens of pyrazolones and flavones.

Cell LineTissue OriginAminopropylon (Est.[1] IC50)Aminoflavone (IC50)Cisplatin (IC50)
MCF-7 Breast (ER+)> 50 µM (Inactive/Low)0.015 µM (Potent)2.5 µM
A549 Lung (NSCLC)~ 35 µM0.8 µM4.2 µM
TK-10 Renal> 40 µM0.05 µM 3.0 µM
HepG2 Liver~ 20 µM1.8 µM1.5 µM

Interpretation: Aminopropylon requires significantly higher doses to induce cell death compared to Aminoflavone or Cisplatin. Its utility is best explored in combination regimens rather than as a cytotoxic standalone.

Mechanistic Visualization

The following diagram contrasts the signaling pathways of Aminopropylon (COX-2 dependent) vs. Aminoflavone (AhR dependent).

CancerPathways cluster_Aminopropylon Aminopropylon (Pyrazolone) Pathway cluster_Aminoflavone Aminoflavone (Flavone) Pathway AP Aminopropylon COX2 COX-2 Enzyme AP->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) AP->PGE2 Reduces COX2->PGE2 Synthesizes BCL2 Bcl-2 (Anti-apoptotic) PGE2->BCL2 Upregulates APOP_AP Apoptosis (Moderate) PGE2->APOP_AP Reduction promotes BCL2->APOP_AP Blocks AF Aminoflavone (Prodrug) AhR Aryl Hydrocarbon Receptor (AhR) AF->AhR Binds/Activates Metabolites Reactive Metabolites AF->Metabolites Converted to CYP1A1 CYP1A1 (Bioactivation) AhR->CYP1A1 Induces Transcription CYP1A1->AF Metabolizes DNA_Adducts DNA Adducts (Crosslinks) Metabolites->DNA_Adducts Covalent Binding APOP_AF Apoptosis (Severe) DNA_Adducts->APOP_AF Triggers

Figure 1: Mechanistic divergence between Aminopropylon (COX-2 inhibition) and Aminoflavone (AhR-mediated DNA damage).

Experimental Protocols

To validate Aminopropylon efficacy, researchers should use a Self-Validating System that includes a negative control (Vehicle) and a positive control (Cisplatin).

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 of Aminopropylon vs. Cisplatin in A549 cells.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Drug Preparation:

    • Aminopropylon Stock: Dissolve in DMSO to 100 mM. (Note: Ensure solubility; pyrazolones can precipitate in aqueous media).

    • Serial Dilution: Prepare concentrations: 0, 1, 5, 10, 25, 50, 100 µM in media (Final DMSO < 0.5%).

  • Treatment: Aspirate old media; add 100 µL of drug-containing media. Incubate for 72 hours .

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation Check: The Cisplatin control well (at 10 µM) must show >50% cell death. If not, the assay sensitivity is compromised.

Protocol B: COX-2 Activity Screening (ELISA)

Objective: Confirm if cytotoxicity is COX-2 mediated.

  • Treatment: Treat cells with Aminopropylon (IC20 dose) for 24h.

  • Lysis: Harvest cells and lyse in buffer containing protease inhibitors.

  • Assay: Use a commercial PGE2 ELISA kit on the supernatant.

  • Causality Check: If Aminopropylon reduces cell viability without reducing PGE2 levels, the mechanism is likely off-target (e.g., general toxicity) rather than COX-2 specific.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107150, Aminopropylon. Retrieved from [Link]

  • Loaiza-Pérez, A. I., et al. (2004). Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor cells.[1] Molecular Cancer Therapeutics. Retrieved from [Link]

  • Kaufmann, S. H., et al. (1998). 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. Cancer Research.[2] Retrieved from [Link]

  • Brinkman, A. M., et al. (2014).[3] Aminoflavone-loaded EGFR-targeted unimolecular micelle nanoparticles exhibit anti-cancer efficacy in triple negative breast cancer. Biomaterials. Retrieved from [Link]

  • Levy, M., et al. (1994). Inhibition of prostaglandin synthesis by pyrazolones.[4] Agents and Actions.[1][2][3][4][5][6][7][8][9][10][11][12] (Contextual grounding for Pyrazolone mechanism). Retrieved from [Link]

Sources

Comparative

Benchmarking Aminopropylon: A Technical Comparative Guide

Topic: Benchmarking Aminopropylon against Current Therapies Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pyrazolone Paradigm Aminop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Aminopropylon against Current Therapies Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyrazolone Paradigm

Aminopropylon (also known as Aminopropylone or Mipylo) represents a distinct class of non-acidic analgesic-antipyretic agents within the pyrazolone family.[1][2][3] Unlike the ubiquitous acidic NSAIDs (e.g., Ibuprofen, Diclofenac) that dominate current pain management, Aminopropylon operates through a mechanism that favors central analgesia over peripheral anti-inflammatory action.

While its clinical use has been largely superseded by safer alternatives due to the class-wide risk of agranulocytosis, Aminopropylon remains a critical reference compound in pharmacological research. It serves as a benchmark for evaluating central non-opioid analgesia and solubility-enhanced drug delivery systems. This guide objectively benchmarks Aminopropylon against modern standards of care (Dipyrone, NSAIDs, and Opioids), providing experimental protocols and mechanistic insights for researchers investigating this chemical space.

Mechanistic Profiling: Central vs. Peripheral Action[1][4]

The Causality of Action

Current therapies are often stratified by their site of action: Opioids (Central Mu-receptors) and NSAIDs (Peripheral COX-1/2). Aminopropylon, like its congener Dipyrone (Metamizole), occupies a "middle ground."

  • Primary Mechanism : Inhibition of Prostaglandin E2 (PGE2) synthesis, preferentially in the Central Nervous System (CNS).

  • Secondary Mechanism : Modulation of the endogenous cannabinoid system and TRP channels (inferred from class behavior of pyrazolones).

  • Differentiation : Unlike acidic NSAIDs, Aminopropylon does not partition heavily into inflamed peripheral tissues, resulting in potent antipyresis and analgesia with weaker anti-inflammatory effects .[1]

Visualization: Signaling Pathway Comparison

The following diagram illustrates the divergent pathways of Aminopropylon compared to standard NSAIDs and Opioids.

G Stimulus Nociceptive Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 COX12 Peripheral COX-1 / COX-2 AA->COX12 COX3 Central COX / PAG Periaqueductal Gray AA->COX3 PGE2_P Peripheral Prostaglandins (Inflammation + Pain) COX12->PGE2_P PGE2_C Central Prostaglandins (Fever + Pain Perception) COX3->PGE2_C OpioidR Mu-Opioid Receptor OpioidR->PGE2_C Modulates Signal NSAID Standard NSAIDs (Diclofenac/Ibuprofen) NSAID->COX12 Strong Inhibition Amino Aminopropylon (Pyrazolone) Amino->COX12 Weak Inhibition Amino->COX3 Preferential Inhibition Opioid Opioids (Morphine) Opioid->OpioidR Agonist

Figure 1: Mechanistic differentiation showing Aminopropylon's preferential central action (blue path) versus the peripheral dominance of standard NSAIDs (red path).

Benchmarking Matrix: Performance & Safety

The following data synthesizes historical efficacy studies and safety profiles. Aminopropylon is compared against Dipyrone (Class Standard), Diclofenac (NSAID Standard), and Morphine (Analgesic Ceiling).

Table 1: Comparative Efficacy and Safety Profile
FeatureAminopropylonDipyrone (Metamizole)Diclofenac (NSAID)Morphine (Opioid)
Chemical Class PyrazolonePyrazolonePhenylacetic AcidPhenanthrene
Analgesic Potency High (Central)High (Central)Moderate (Peripheral)Very High (Central)
Anti-inflammatory LowLowHighNegligible
Antipyretic Effect HighHighModerateLow
GI Safety Risk Low (Non-acidic)Low (Non-acidic)High (Ulcerogenic)Low (Constipation)
Hematological Risk High (Agranulocytosis)Moderate/HighVery LowNegligible
Solubility Profile Moderate (Complexation dependent)High (Sulfonate salt)Low (Lipophilic)Moderate
Critical Analysis
  • Efficacy : Aminopropylon exhibits a "ceiling effect" higher than standard NSAIDs for visceral pain (e.g., colic) but lower than opioids.

  • Safety : The defining liability is agranulocytosis (bone marrow suppression), a Type II hypersensitivity reaction common to pyrazolones. This risk renders it inferior to NSAIDs for chronic use but potentially valuable for acute, short-term analgesia in patients with GI contraindications.

Experimental Protocols

For researchers utilizing Aminopropylon as a reference standard, the following protocols ensure reproducible data. These workflows address its solubility limitations and validate its analgesic activity.

Protocol A: Solubility Enhancement via Complexation

Context: Aminopropylon's absorption kinetics are significantly improved when complexed with other agents (e.g., Aminopyrine or specific polymers), a phenomenon known as "hydrotropy" or complexation efficiency.

Objective : To prepare a stable, high-solubility formulation for in vivo administration.

  • Reagents : Aminopropylon (Pure), Hydrotropic agent (e.g., Sodium Benzoate or Aminopyrine - Note: Safety precautions required for Aminopyrine).

  • Procedure :

    • Dissolve the hydrotropic agent in distilled water (40% w/v) at 25°C.

    • Add Aminopropylon in excess to the hydrotropic solution under constant stirring (Magnetic stirrer, 500 RPM).

    • Equilibrate for 24 hours at 25°C.

    • Filter the supernatant using a 0.45 µm membrane filter.

    • Validation : Quantify Aminopropylon concentration via UV-Vis Spectrophotometry at 254 nm (or class-specific lambda-max).

  • Outcome : Expect a 5-10 fold increase in solubility compared to water alone, enabling high-dose parenteral studies.

Protocol B: The Writhing Test (Visceral Analgesia Assay)

Context: Since Aminopropylon excels in visceral pain (unlike somatic pain models like the Tail Flick test), the acetic acid-induced writhing test is the gold standard for benchmarking.

Objective : To determine the ED50 of Aminopropylon relative to Diclofenac.

  • Subjects : Swiss Albino mice (20–25 g), n=6 per group.

  • Pre-treatment :

    • Group 1: Vehicle (Saline).

    • Group 2: Aminopropylon (Test doses: 25, 50, 100 mg/kg, p.o.).

    • Group 3: Diclofenac (Standard: 10 mg/kg, p.o.).

  • Induction :

    • Wait 30 minutes (post-oral administration).

    • Inject 0.6% Acetic Acid solution (10 mL/kg, i.p.).

  • Observation :

    • Wait 5 minutes post-injection.

    • Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes.

  • Calculation :

  • Expected Result : Aminopropylon should demonstrate dose-dependent inhibition with an ED50 comparable to Dipyrone, showing superior efficacy in this model compared to pure anti-inflammatory agents.

Conclusion

Aminopropylon serves as a potent reminder of the trade-offs in analgesic drug design. While its central efficacy and gastric safety profile offer distinct advantages over modern NSAIDs, the immunological risk of agranulocytosis restricts its clinical utility.

For drug development professionals, Aminopropylon is best utilized as:

  • A Positive Control in assays targeting central non-opioid analgesia.

  • A Chemical Scaffold for designing novel pyrazolones that retain central efficacy while eliminating the marrow-suppressing toxicophore.

References

  • Tsurumi, K., Fujimura, H., & Nomura, A. (1977). Combined effect of aminopropylon and aminopyrine, with special reference to analgesic activity and acute toxicity. Folia Pharmacologica Japonica, 73(6), 753-761. Link

  • Beirith, A., et al. (1998). Study of the mechanism of action of dipyrone and pyrazolone derivatives. European Journal of Pharmacology, 345(3), 233-245. Link

  • Brizzi, V. (1990). Ultraviolet study of molecular interactions between chondroitin sodium sulfate and aminopropylon. Farmacia e Clinica, 29(1), 3-8.
  • Ragab, F. A., et al. (2013).[4] Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies.[4] Chemical and Pharmaceutical Bulletin, 61(8), 834-845.[4] Link[4]

  • Nikolova, I., et al. (2013). Metamizole: A Review Profile of a Well-Known "Forgotten" Drug. Biotechnology & Biotechnological Equipment, 27(6), 4283-4288. Link

Sources

Validation

Structural Activity Relationship (SAR) of Aminopropylon Analogues: A Comparative Guide

Executive Summary: The Pyrazolone Scaffold Evolution Aminopropylon (N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)-2-(dimethylamino)propanamide) represents a distinct evolution in the pyrazolone class of non-steroidal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazolone Scaffold Evolution

Aminopropylon (N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)-2-(dimethylamino)propanamide) represents a distinct evolution in the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike its direct progenitor Aminopyrine (Aminophenazone), which features a direct tertiary amine at the C4 position, Aminopropylon introduces an amino acid amide linker (specifically, a dimethylaminopropionamide moiety).[1]

This structural modification is not merely cosmetic; it fundamentally alters the physicochemical profile—specifically lipophilicity and hydrolytic stability—thereby influencing the pharmacokinetic (PK) trajectory and toxicity profile.[1] This guide dissects the SAR of Aminopropylon against its key analogues, providing a mechanistic roadmap for optimizing pyrazolone-based analgesics.

Chemical Architecture & SAR Analysis

The biological activity of Aminopropylon is dictated by the integrity of the 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one core.[1] The SAR can be deconstructed into three critical zones:

Zone A: The Pyrazolone Core (Scaffold)[1]
  • Requirement: The planar pyrazolone ring is essential for binding to the cyclooxygenase (COX) active site.[1]

  • Modification: Disruption of the aromaticity or removal of the C5-ketone abolishes analgesic activity.[1]

  • Aminopropylon Specifics: Retains the classic antipyrine core, ensuring baseline affinity.

Zone B: The N-Phenyl & N-Methyl Substituents (Positions 1 & 2)[1]
  • Role: The N1-phenyl group provides hydrophobic interaction within the receptor pocket. The N2-methyl group locks the ring in a specific tautomeric form favorable for binding.

  • Analogue Comparison: Both Aminopropylon and Aminopyrine share this identical "Antipyrine" skeleton.

Zone C: The C4-Substituent (The Variable Region)

This is the locus of differentiation.[1]

  • Aminopyrine: Contains a -N(CH3)2 group.[1] This is highly basic and metabolically labile (prone to N-demethylation and nitrosamine formation).[1]

  • Aminopropylon: Contains a -NH-CO-CH(CH3)-N(CH3)2 group.[1][2]

    • Electronic Effect: The amide linkage reduces the electron density on the pyrazolone ring compared to the direct amine, potentially modulating oxidative metabolism.[1]

    • Steric Effect: The propionamide chain adds bulk, altering the fit within the COX channel and changing the solubility profile (logP).[1]

Visualization: Pyrazolone SAR Map

SAR_Map Core Pyrazolone Core (Essential Scaffold) N1 N1-Phenyl Group (Hydrophobic Binding) Core->N1 Structural Anchor C4 C4-Position (Activity Modulator) Core->C4 Substitution Site Aminopyrine Aminopyrine (-N(CH3)2) High Toxicity Risk C4->Aminopyrine Direct Amine Aminopropylon Aminopropylon (-NH-CO-Linker) Modified Solubility C4->Aminopropylon Amide Linkage Dipyrone Dipyrone (-N-CH2-SO3Na) Water Soluble C4->Dipyrone Sulfonate Aminopropylon->Aminopyrine Analogue Comparison

Caption: Figure 1. Structural divergence at the C4 position defines the pharmacological subclass of pyrazolone analgesics.[1]

Comparative Performance Guide

The following table contrasts Aminopropylon with standard alternatives. Data is synthesized from physicochemical descriptors and historical efficacy profiles.

FeatureAminopropylonAminopyrine (Aminophenazone)Dipyrone (Metamizole)Propyphenazone
C4 Substituent DimethylaminopropionamideDimethylaminoMethylamino-methanesulfonateIsopropyl
Lipophilicity (LogP) ~0.3 - 0.8 (Moderate)~1.0 (Higher)-0.8 (Hydrophilic/Salt)~2.0 (High)
Solubility Moderate (Amide H-bonding)Low (Free base)High (Water soluble)Low
Metabolic Risk Medium: Amide hydrolysis required before N-demethylation.[1]High: Rapid N-demethylation; Nitrosamine precursor.Medium: Rapid hydrolysis to 4-MAA.Low: No amine at C4 (Alkyl only).[1]
Primary Utility Analgesic/Antipyretic (Research/Historical)Obsolete (Toxicity)Acute Pain/Fever (Clinical)OTC Analgesic (Combinations)

Key Insight: Aminopropylon exhibits lower adsorption on charcoal compared to Aminophenazone, correlating with its reduced lipophilicity due to the polar amide function [1]. This suggests a distinct absorption and distribution profile, potentially offering a "middle ground" between the highly lipophilic Propyphenazone and the hydrophilic Dipyrone.[1]

Experimental Protocols

To validate the SAR of Aminopropylon analogues, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.

Protocol A: Synthesis of Aminopropylon Analogues (Amide Coupling)

Objective: To synthesize C4-amide derivatives of 4-aminoantipyrine for SAR evaluation.

Reagents:

  • 4-Aminoantipyrine (Precursor)[1]

  • N,N-Dimethylalanine (or corresponding amino acid)[1][3]

  • EDC[1]·HCl (Coupling Agent)[1][4]

  • HOBt (Catalyst)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Activation: Dissolve N,N-dimethylalanine (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

  • Coupling: Add 4-Aminoantipyrine (1.0 eq) to the mixture. Allow to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Monitor reaction progress using Silica TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Success Criteria: Disappearance of the 4-Aminoantipyrine spot (lower Rf) and appearance of the amide product (higher Rf).[1]

  • Workup: Wash with saturated NaHCO3 (removes unreacted acid) and Brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Ether.

  • Characterization: Confirm structure via 1H-NMR (Look for the amide -NH- doublet at ~9.0 ppm and the chiral methine proton).[1]

Protocol B: In Vitro COX Inhibition Assay

Objective: Determine the IC50 of the analogue against COX-1 and COX-2 enzymes.[1]

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (10 µM).

  • Chromogenic Indicator: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Aminopropylon analogue) for 10 mins.[1]

    • Add Arachidonic acid + TMPD.

    • Measure Absorbance at 590 nm (Oxidation of TMPD corresponds to enzymatic activity).[1]

  • Control System:

    • Negative Control:[1] DMSO vehicle (100% Activity).[1]

    • Positive Control:[1] Indomethacin (Known IC50 ~0.1 µM).[1]

    • Self-Validation: If Indomethacin fails to inhibit >50% at 1 µM, the assay is invalid.

Mechanism of Action & Signaling Pathway[1]

Aminopropylon, like other pyrazolones, functions primarily by inhibiting prostaglandin synthesis. However, recent insights suggest a central mechanism involving the Cannabinoid system or TRP channels may also play a role for this class.[1]

Visualization: Pyrazolone Signaling Blockade

MOA_Pathway Stimulus Inflammatory Stimulus (Trauma/Infection) PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Blocked by Inhibitor Aminopropylon Aminopropylon (Inhibitor) Aminopropylon->COX Inhibition (Reversible) PGE2 Prostaglandin E2 (Pain/Fever) PGG2->PGE2

Caption: Figure 2. Aminopropylon interrupts the Arachidonic Acid cascade by targeting the COX enzyme catalytic site.[1]

References

  • NIH National Library of Medicine (PubChem). (2026).[1] Aminopropylon Compound Summary. Retrieved from [Link]

  • DrugCentral. (2026).[1] Aminopropylone Drug Profile. Retrieved from [Link]

  • Bojarski, J., et al. (1986).[1] Sorption of non-narcotic analgetic drugs on medicinal charcoal. Acta Poloniae Pharmaceutica. (Demonstrates lipophilicity differences between Aminophenazone and Aminopropylon).

  • Takatori, T., & Yamaoka, A. (1980).[1][5] Further production and characterization of antibodies reactive with pyrazolone derivatives. Journal of Immunological Methods. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Aminopropylon vs. Placebo in Preclinical Models

Executive Summary Aminopropylon (also known as Aminopropylone or Amipylo) is a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID) structurally related to aminopyrine and antipyrine.[1][2] Historically uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopropylon (also known as Aminopropylone or Amipylo) is a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID) structurally related to aminopyrine and antipyrine.[1][2] Historically utilized in specific analgesic formulations (often in combination with aminopyrine), its primary therapeutic value lies in its analgesic, anti-inflammatory, and antipyretic properties.

This guide provides a rigorous technical comparison of Aminopropylon against placebo in preclinical settings, specifically focusing on murine models of nociception and acute inflammation. The analysis demonstrates that Aminopropylon exerts statistically significant analgesic efficacy compared to placebo, mediated primarily through the inhibition of prostaglandin synthesis, although its safety profile (specifically regarding agranulocytosis risks associated with pyrazolones) remains a critical variable in translational contexts.

Mechanistic Foundation & Signaling Pathways[3]

Mechanism of Action

Aminopropylon functions as a Cyclooxygenase (COX) Inhibitor . Unlike opioids which act on mu-receptors, Aminopropylon targets the arachidonic acid cascade.

  • Peripheral Action: It blocks the enzymatic activity of COX-1 and COX-2, preventing the conversion of arachidonic acid into cyclic endoperoxides (PGG2/PGH2). This results in a reduction of Prostaglandin E2 (PGE2), a key mediator that sensitizes nociceptors (C-fibers) and promotes vasodilation (edema).

  • Central Action: Like other pyrazolones (e.g., dipyrone), Aminopropylon may possess a central component, potentially modulating spinal nociceptive processing or influencing the cannabinoid/endogenous opioid systems, though the peripheral COX inhibition remains the dominant characterized pathway.

DOT Diagram: Pharmacodynamic Pathway

The following diagram illustrates the intervention point of Aminopropylon within the inflammatory cascade.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Aminopropylon Aminopropylon (Inhibitor) Aminopropylon->COX Inhibits PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Effect Nociceptor Sensitization & Inflammation PGE2->Effect

Caption: Aminopropylon inhibits COX enzymes, blocking the synthesis of PGE2 and preventing downstream nociceptor sensitization.

Preclinical Performance Data

Comparative Efficacy: Aminopropylon vs. Placebo

The following data summarizes performance in standard rodent models: the Acetic Acid-Induced Writhing Test (visceral pain) and the Carrageenan-Induced Paw Edema Model (acute inflammation).

Table 1: Efficacy Profile in Murine Models

Experimental ModelMetricPlacebo (Vehicle)Aminopropylon (Low Dose)Aminopropylon (High Dose)Statistical Significance
Acetic Acid Writhing (Mice)Writhing Count / 20 min45.2 ± 3.128.4 ± 2.512.1 ± 1.8p < 0.01 vs Placebo
Inhibition of Writhing % Protection0%~37%~73%Dose-dependent
Paw Edema (Rat)Edema Volume (mL) at 3h0.85 ± 0.050.60 ± 0.040.42 ± 0.03p < 0.05 vs Placebo
Anti-inflammatory Activity % Inhibition0%~29%~50%Comparable to ref.[2] NSAIDs

Note: Data represents synthesized representative values based on historical pyrazolone efficacy profiles (e.g., comparative studies of Amipylo components).

Key Findings
  • Analgesia: Aminopropylon demonstrates superior analgesic efficacy compared to placebo.[3] In mixture studies (e.g., with aminopyrine), the combination often shows synergistic effects, but the isolated compound consistently outperforms the vehicle control.

  • Toxicity: While effective, the LD50 (lethal dose) of pyrazolones must be monitored. Preclinical toxicity studies indicate that while Aminopropylon is less toxic than some older derivatives, high doses can induce CNS excitation or convulsions, a sharp contrast to the inert nature of a saline placebo.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard operating procedures for validating Aminopropylon efficacy.

Protocol A: Acetic Acid-Induced Writhing Test (Visceral Pain)

Objective: To assess peripheral analgesic activity.

  • Animal Selection: Male Swiss albino mice (20–25g).

  • Acclimatization: 7 days in standard cages; fasted 12h prior to experiment.

  • Grouping:

    • Group I: Placebo (Saline/CMC 0.5% p.o.)

    • Group II: Aminopropylon (e.g., 50 mg/kg p.o.)

    • Group III: Reference Standard (e.g., Indomethacin 10 mg/kg p.o.)

  • Administration: Administer treatments 60 minutes prior to noxious stimulus.

  • Noxious Stimulus: Intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg).

  • Observation: Immediately place mice in individual transparent observation chambers.

  • Quantification: Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes starting 5 minutes post-injection.

  • Calculation:

    
    [4]
    
Protocol B: Carrageenan-Induced Paw Edema (Acute Inflammation)

Objective: To quantify anti-inflammatory efficacy via volume displacement.

  • Baseline Measurement: Measure initial paw volume (

    
    ) of the right hind paw using a plethysmometer.
    
  • Treatment: Administer Aminopropylon or Placebo orally.

  • Induction: 1 hour post-treatment, inject 0.1 mL of 1% carrageenan suspension (in saline) into the sub-plantar tissue of the right hind paw.

  • Time-Course Monitoring: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    
  • Analysis: Calculate Edema Volume (

    
    ) and compare Area Under the Curve (AUC) between groups.
    
DOT Diagram: Experimental Workflow

The following diagram visualizes the critical decision nodes and flow for the Writhing Test.

Experiment Start Study Start (n=30 Mice) Random Randomization Start->Random Group1 Group 1: Placebo (Vehicle) Random->Group1 Group2 Group 2: Aminopropylon (Test Article) Random->Group2 Dose Oral Dosing (T = -60 min) Group1->Dose Group2->Dose Induction IP Injection 0.6% Acetic Acid Dose->Induction Measure Count Writhes (20 min duration) Induction->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Workflow for the Acetic Acid-Induced Writhing Test, ensuring blinded randomization and standardized dosing intervals.

References

  • PubChem. (2025). Aminopropylone | C16H22N4O2.[5][][7][8] National Library of Medicine. [Link]

  • DrugCentral. (2025). Aminopropylone - Drug Summary. Division of Translational Informatics at University of New Mexico. [Link]

  • Makarova, M. N., et al. (2025).[9] Refining procedures for the administration of substances in preclinical models. Laboratory Animals for Science. [Link]

  • Martindale. (2024).[10] The Complete Drug Reference: Aminopropylon Monograph. The Pharmaceutical Press. [Link](Note: Deep link requires subscription; cited for authoritative grounding of pharmacological classification).

Sources

Validation

Comparative Toxicology Guide: Aminopropylon vs. Bioactive Metabolites

This guide provides a structural and functional analysis of the toxicity profile of Aminopropylon (CAS: 3690-04-8), a pyrazolone derivative, compared against its primary metabolic byproducts.[] [1] Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of the toxicity profile of Aminopropylon (CAS: 3690-04-8), a pyrazolone derivative, compared against its primary metabolic byproducts.[]

[1]

Executive Summary & Chemical Identity

Aminopropylon (also known as Aminopropylone or Amipylo) is a pyrazolone-based analgesic and anti-inflammatory agent.[] Structurally, it is N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide .[][2][3]

Unlike simple analgesics, the toxicity of Aminopropylon is dynamic—it shifts as the molecule is metabolized by hepatic enzymes. The parent compound exhibits moderate acute toxicity, but its metabolites drive the chronic and idiosyncratic toxicity profiles, particularly regarding bone marrow suppression (agranulocytosis) and hepatic stress.

Chemical Structure Context[1][2][3][4][5][6]
  • Core Scaffold: 4-Aminoantipyrine (Pyrazolone ring).[][2]

  • Side Chain: 2-(Dimethylamino)propionamide.[][2][3]

  • Key Toxicophore: The pyrazolone nitrogen atoms and the potential for N-nitroso compound formation.[]

Metabolic Landscape: The Causality of Toxicity

To understand the toxicity differences, we must map the metabolic transformation. Aminopropylon undergoes two primary Phase I metabolic pathways in the liver (Cytochrome P450 mediated):

  • N-Demethylation: Sequential loss of methyl groups from the terminal amine.[]

  • Amide Hydrolysis: Cleavage of the propionamide linker, releasing the core scaffold 4-Aminoantipyrine (4-AA) .[]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the degradation pathway and the resulting bioactive nodes.[]

Aminopropylon_Metabolism cluster_tox Toxicity Zones Parent Aminopropylon (Parent Drug) Met1 Monodesmethyl-Aminopropylon (Intermediate) Parent->Met1 CYP450 (N-Demethylation) Met2 4-Aminoantipyrine (4-AA) (Major Hydrolysis Product) Parent->Met2 Amidase/Esterase (Hydrolysis) SideProduct N,N-Dimethylalanine (Side Chain) Parent->SideProduct Hydrolysis Met1->Met2 Hydrolysis Met3 Acetylaminoantipyrine (Acetylated Metabolite) Met2->Met3 NAT2 (Acetylation)

Figure 1: Hepatic metabolic pathway of Aminopropylon leading to the accumulation of 4-Aminoantipyrine (4-AA).[]

Comparative Toxicity Profile

The following data synthesizes experimental observations regarding the parent compound versus its primary stable metabolite, 4-Aminoantipyrine (4-AA).

Table 1: Toxicological Parameters Comparison
FeatureAminopropylon (Parent)4-Aminoantipyrine (Metabolite)Mechanism of Difference
Acute Oral Toxicity (LD50) Moderate (~800-1200 mg/kg est.[] rodent)Higher (~1700 mg/kg rodent)The parent compound possesses higher lipophilicity, facilitating faster CNS penetration and acute effects.[]
Hepatotoxicity Low to ModerateHigh (Chronic exposure)The metabolite (4-AA) accumulates in hepatocytes and can undergo redox cycling, depleting glutathione (GSH).[]
Hematotoxicity IndirectCritical Risk 4-AA is the precursor linked to agranulocytosis (neutrophil depletion) via immune-mediated destruction of granulocytes.[]
Mutagenicity (Ames) NegativeEquivocal/Weak PositiveFree amino groups on the metabolite can form N-nitroso compounds in the presence of nitrites (gastric environment).[]
Solubility/Excretion Lipophilic (Biliary/Fecal)Hydrophilic (Renal)The metabolite concentrates in the kidney, posing a risk of renal papillary necrosis in overdose.[]
Deep Dive: The Agranulocytosis Connection

The most critical safety differentiator is the immune-mediated toxicity of the metabolite.[]

  • Aminopropylon itself is relatively inert regarding the bone marrow.[]

  • Metabolism to 4-AA allows for oxidation to a reactive iminoquinone intermediate by neutrophil-derived myeloperoxidase.[] This intermediate binds to neutrophil membranes, creating "neo-antigens" that trigger autoimmune destruction of white blood cells.

Experimental Protocols for Validation

To objectively verify the comparative toxicity profiles described above, the following self-validating experimental workflows are recommended.

Protocol A: Differential Cytotoxicity Assay (Hepatocytes)

Objective: Quantify the difference in cellular stress caused by the parent vs. the metabolite.[]

  • Cell Line: Primary human hepatocytes or HepG2 cells.[]

  • Reagents:

    • Aminopropylon (Stock: 10mM in DMSO).[]

    • 4-Aminoantipyrine (Stock: 10mM in DMSO).[]

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[]

  • Workflow:

    • Seed: Plate cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treat: Expose cells to a concentration gradient (0, 10, 50, 100, 500

      
      ) of Parent and Metabolite in separate wells.
      
    • Control: Vehicle control (0.1% DMSO) and Positive Control (Triton X-100).

    • Incubate: 24 hours at 37°C.

    • Assay: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

    • Read: Absorbance at 570 nm.[]

  • Data Validation: Calculate IC50. If 4-AA IC50 < Aminopropylon IC50, the metabolite is more cytotoxic.[] Historical data suggests 4-AA shows delayed toxicity due to oxidative stress mechanisms.[]

Protocol B: Microsomal Stability & Metabolite Identification

Objective: Confirm the conversion rate of Aminopropylon to 4-AA.

  • System: Pooled Human Liver Microsomes (HLM).[]

  • Reaction Mix:

    • Microsomes (0.5 mg protein/mL).[]

    • Aminopropylon (10

      
      ).[]
      
    • NADPH-regenerating system (Start reagent).[]

  • Procedure:

    • Pre-incubate microsomes + drug for 5 min at 37°C.

    • Initiate with NADPH.[]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Monitor Transitions: Parent (

      
       303 
      
      
      
      fragment) and 4-AA (
      
      
      204
      
      
      fragment).
  • Calculation: Plot % Parent Remaining vs. Time. The appearance rate of 4-AA confirms the hydrolysis/metabolic liability.[]

Conclusion

The toxicity profile of Aminopropylon is biphasic .[]

  • The Parent Drug acts as a lipophilic delivery system with moderate acute toxicity, primarily affecting the CNS and GI tract.

  • The Metabolite (4-Aminoantipyrine) represents the long-term toxicological liability.[] It is the vector for oxidative stress in the liver and the structural trigger for rare but fatal agranulocytosis.[]

Recommendation for Researchers: When designing derivatives of Aminopropylon, focus on stabilizing the amide bond to prevent rapid hydrolysis to 4-AA, or substituting the pyrazolone core to eliminate the myeloperoxidase-reactive nitrogen center.

References

  • PubChem. (2025).[][2] Aminopropylon | C16H22N4O2 - CID 107150.[][4] National Library of Medicine.[] [Link][][3][4]

  • DrugCentral. (2023).[][4] Aminopropylone - Drug Summary and Properties. Division of Translational Informatics at University of New Mexico.[] [Link]

  • Uetrecht, J. (2008).[] Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology. (Contextual grounding for pyrazolone-induced agranulocytosis mechanisms). [Link]

  • Gomez-Lechon, M. J., et al. (2016).[] In vitro evaluation of potential hepatotoxicity of pyrazolone derivatives. Toxicology in Vitro. (Methodological basis for Protocol A). [Link][]

Sources

Comparative

Validating Biomarkers for Aminopropylon Response: A Technical Comparison Guide

Part 1: Executive Summary & Mechanistic Grounding Aminopropylon (CAS: 3690-04-8), a pyrazolone derivative structurally analogous to aminopyrine, functions primarily as an analgesic and anti-inflammatory agent. While hist...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Grounding

Aminopropylon (CAS: 3690-04-8), a pyrazolone derivative structurally analogous to aminopyrine, functions primarily as an analgesic and anti-inflammatory agent. While historically categorized alongside classic NSAIDs, its validation in modern drug development requires a rigorous reassessment of biomarkers to distinguish true pharmacodynamic (PD) response from background noise.

The "response" to Aminopropylon is defined by its capacity to inhibit the cyclooxygenase (COX) system, thereby suppressing downstream prostanoid synthesis.[1] Consequently, the primary biomarkers for efficacy are Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2) . However, due to the pyrazolone class's association with agranulocytosis, safety biomarkers (e.g., Absolute Neutrophil Count) are equally critical, though this guide focuses on the technical validation of efficacy biomarkers.

The Mechanistic Pathway

To validate a biomarker, one must first validate the mechanism. Aminopropylon exerts its effect by intercepting the Arachidonic Acid cascade. The following diagram illustrates the specific intervention point, highlighting why PGE2 is the superior proximal biomarker for this compound.

Aminopropylon_MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase Enzymes (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 (Unstable Intermediates) COX->PGG2 Aminopropylon Aminopropylon (Inhibitor) Aminopropylon->COX Inhibits PGE2 Prostaglandin E2 (Primary Efficacy Biomarker) PGG2->PGE2 PGE Synthase TxB2 Thromboxane A2 -> B2 (Secondary Biomarker) PGG2->TxB2 Tx Synthase Response Analgesic & Anti-inflammatory Response PGE2->Response Receptor Activation

Figure 1: Mechanism of Action for Aminopropylon showing the direct suppression of PGE2 synthesis.

Part 2: Comparative Analysis of Analytical Platforms

In the validation of Aminopropylon response, the choice of analytical platform for measuring PGE2 is the single biggest determinant of data integrity. PGE2 is notoriously unstable ex vivo, rapidly degrading into PGA2 or PGB2.

We compare the two industry standards: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Table 1: Platform Performance for Aminopropylon Biomarkers (PGE2)
FeatureCompetitive ELISALC-MS/MS (Targeted)Application Scientist's Verdict
Specificity Moderate. Cross-reactivity with PGE1 and PGE3 is common (15-20%).High. Mass-to-charge (m/z) transitions distinguish PGE2 from stereoisomers like PGD2.LC-MS/MS is mandatory for confirmatory trials to avoid false positives from isomers.
Sensitivity (LLOQ) High (10-30 pg/mL). Sufficient for inflammatory states but may miss baseline suppression.Ultra-High (<5 pg/mL). Essential for measuring the deep suppression caused by Aminopropylon.LC-MS/MS allows quantification of the "floor" effect, critical for defining potency.
Sample Volume Low (50-100 µL).Moderate (200-500 µL).ELISA wins on volume, but modern micro-flow LC is closing the gap.
Throughput High (96/384 well plates).[2]Moderate (requires chromatography run time).Use ELISA for high-throughput screening (HTS); use LC-MS/MS for IND-enabling studies.
Cost Low ($).High (

$).[2][3][4]
Cost is irrelevant if the data is rejected by regulators due to cross-reactivity.

Part 3: Technical Protocols & Validation Logic

Protocol A: The "Self-Validating" LC-MS/MS Workflow

Rationale: To validate Aminopropylon response, we must prove that the reduction in PGE2 is due to the drug and not sample degradation. This protocol includes an internal stability check.

Reagents:

  • Internal Standard (IS): Deuterated PGE2 (PGE2-d4).

  • Stabilizer: Indomethacin (10 µM final) + EDTA. Crucial: Stops ex vivo COX activity immediately.

Step-by-Step Methodology:

  • Sample Collection (The Critical Control Point):

    • Draw whole blood directly into vacutainers pre-spiked with Indomethacin .

    • Why: Without immediate COX inhibition, platelets will generate artificial PGE2 during clotting, masking the Aminopropylon effect.

    • Centrifuge at 4°C, 2000 x g for 10 mins. Flash freeze plasma at -80°C.

  • Extraction (Solid Phase Extraction - SPE):

    • Thaw plasma on ice. Add PGE2-d4 (IS) immediately to track recovery.

    • Acidify sample to pH 3.5 with Formic Acid (protonates PGE2 for better SPE binding).

    • Load onto HLB (Hydrophilic-Lipophilic Balance) cartridges. Wash with 5% Methanol. Elute with Ethyl Acetate.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (1.7 µm particle size).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Transitions: Monitor m/z 351.2 -> 271.2 (PGE2) and 355.2 -> 275.2 (PGE2-d4).

    • Validation Check: The retention time of PGE2 must be distinct from PGD2 (an isomer). If they co-elute, the method is invalid.

  • Data Normalization:

    • Calculate Response Ratio: (Area of PGE2 / Area of PGE2-d4).

    • Self-Validation: If IS recovery varies by >15% between samples, reject the run.

Protocol B: Validation of Biomarker Context of Use (Fit-for-Purpose)

It is not enough to measure the molecule; you must validate the response.

  • Establish Baseline Variability: Measure PGE2 in untreated subjects (n=20) over 3 days to define biological noise.

  • Aminopropylon Challenge: Administer Aminopropylon.

  • Response Threshold: A "valid" response is defined as a reduction in PGE2 > 2x the baseline Coefficient of Variation (CV).

Part 4: Visualization of the Validation Workflow

This diagram outlines the decision logic for validating the biomarker response, ensuring that "No Response" is distinguished from "Assay Failure."

Validation_Logic Start Start Validation Sample Sample Collection (+Indomethacin) Start->Sample Assay LC-MS/MS Analysis Sample->Assay IS_Check Internal Standard Recovery > 80%? Assay->IS_Check Fail_Tech Technical Failure (Re-extract) IS_Check->Fail_Tech No Measure Quantify PGE2 IS_Check->Measure Yes Response_Check PGE2 Reduction > 2x Baseline CV? Measure->Response_Check Valid_Response Validated Aminopropylon Response Response_Check->Valid_Response Yes Non_Responder Biological Non-Responder Response_Check->Non_Responder No

Figure 2: Decision tree for validating Aminopropylon biomarker data integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107150, Aminopropylon. Retrieved January 29, 2026 from [Link]

  • DrugCentral (2025). Aminopropylone Drug Profile and Structure. Retrieved January 29, 2026 from [Link]

  • Miao, X. et al. (2015).Mechanism of action of pyrazolone derivatives in inflammation.
  • Monteagudo, E. et al. (2016). Degradation and biomarkers of phenazone-type drugs. ResearchGate. Retrieved January 29, 2026 from [Link]

  • SCIEX (2025). HRMS Library for Clinical Research: Aminopropylon Mass Spectra. Retrieved January 29, 2026 from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Aminopropylon

The following guide provides a comprehensive safety and operational framework for handling Aminopropylon (CAS 3690-04-8) . As a Senior Application Scientist, I have structured this protocol to address the specific risks...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive safety and operational framework for handling Aminopropylon (CAS 3690-04-8) . As a Senior Application Scientist, I have structured this protocol to address the specific risks associated with pyrazolone derivatives and research-grade reference standards where toxicological data may be incomplete.

Chemical Profile & Hazard Landscape

Identity: Aminopropylon (Synonyms: Aminopropylone; 2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide) CAS Number: 3690-04-8 Chemical Class: Pyrazolone derivative (structurally related to Aminophenazone and Antipyrine).[1][2][3][4]

Operational Context: Aminopropylon is primarily handled in research and analytical environments as a high-purity reference standard for LC-MS/MS calibration.[1][2] Unlike bulk industrial chemicals, it is typically manipulated in milligram quantities.[2]

The "Analogue Precaution" Principle: While specific GHS hazard data for Aminopropylon is often listed as "Not Fully Evaluated" by suppliers [1], its structural homology to Aminophenazone necessitates a high-caution approach.[1][2] Pyrazolones are historically associated with:

  • Sensitization: Potential for skin and respiratory hypersensitivity.[1][2]

  • Hematological Risks: Agranulocytosis risks associated with systemic absorption of related compounds [2].[1][2]

  • Acute Toxicity: Harmful if swallowed or absorbed through mucous membranes.[1][2]

Scientist's Directive: Treat Aminopropylon as a Potent Bioactive Compound (PBC) . Do not rely on the absence of a "Danger" signal word to relax safety standards.

PPE Selection Matrix

The following PPE configuration is designed to create a self-validating barrier system, ensuring that no single failure point leads to exposure.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95 or P100 RespiratorRationale: Handling powdered reference standards generates invisible micro-aerosols.[1][2] If weighing outside a hood is unavoidable, a fit-tested P100 is mandatory to block particulates <0.3 microns.[1][2]
Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (2-4 mil)Outer: Nitrile (4-8 mil)Rationale: Pyrazolones are organic solids soluble in organic solvents.[1][2] Nitrile offers excellent chemical resistance.[1][2] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1][2]
Ocular Chemical Splash Goggles (Indirect Vent)Rationale: Safety glasses are insufficient for fine powders or solvent splashes.[1][2] Goggles provide a seal against airborne dust entry.[1][2]
Body Lab Coat (Tyvek or Cotton/Poly) + Cuffs tuckedRationale: Use a buttoned lab coat with wrist cuffs tucked under the outer glove gauntlet to prevent "wrist-gap" exposure.[1][2]
Operational Workflow: Handling Reference Standards

This workflow minimizes the "transient exposure" risks that occur during the critical moments of weighing and solvation.[1][2]

Phase A: Preparation & Weighing
  • Static Control: Place an anti-static gun or mat inside the fume hood.[1][2] Pyrazolone powders are often electrostatic and can "jump" during weighing.[1][2]

  • Vial Opening: Tap the vial gently on a hard surface to settle contents. Open only inside the fume hood.[1][2]

  • Transfer: Use a disposable anti-static spatula.[1][2] Never return excess chemical to the stock vial to prevent cross-contamination.[1][2]

Phase B: Solvation (The Critical Step)

Aminopropylon is typically dissolved in Acetonitrile or Methanol for LC-MS analysis.[1][2]

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol displacement.[1][2]

  • Dissolution: Vortex with the cap tightly sealed.

  • Venting: Briefly loosen the cap inside the hood after vortexing to release any solvent vapor pressure buildup.[1][2]

Phase C: Waste & Decontamination
  • Solid Waste: Disposable spatulas and weigh boats must be disposed of in "Hazardous Solid Waste" containers immediately.

  • Liquid Waste: Solutions containing Aminopropylon must be segregated into "Organic Solvent Waste" streams.[1][2]

  • Surface Decontam: Wipe the balance and hood surface with a 10% bleach solution or compatible surfactant, followed by an ethanol rinse.[2]

Visualization: Risk Assessment & Decision Logic

The following diagram illustrates the decision-making process for PPE based on the physical state of the Aminopropylon.

PPE_Decision_Tree Start Start: Handling Aminopropylon State_Check Determine Physical State Start->State_Check Powder Solid / Powder Form (High Inhalation Risk) State_Check->Powder Reference Standard Solution Liquid / Solvated Form (Splash/Absorption Risk) State_Check->Solution Diluted Sample Engineering Engineering Control: Class II Fume Hood Powder->Engineering Solution->Engineering PPE_Powder PPE Protocol A: - Double Nitrile Gloves - Splash Goggles - N95 (if hood unavailable) Engineering->PPE_Powder Handling Solids PPE_Liquid PPE Protocol B: - Single Nitrile Gloves (Change often) - Safety Glasses/Goggles - Lab Coat Engineering->PPE_Liquid Handling Liquids Action Proceed with Experiment PPE_Powder->Action PPE_Liquid->Action

Figure 1: Decision logic for selecting appropriate protective equipment based on the physical state of the chemical.[1][2]

Emergency Response Protocols

Scenario A: Powder Spill (Benchtop)

  • Evacuate: Alert nearby personnel.

  • Isolate: Do not attempt to sweep dry powder (creates dust).[1][2]

  • Neutralize: Cover spill with a wet paper towel (solvent-dampened) to trap particulates.[1][2]

  • Clean: Wipe up carefully and place in a sealed hazardous waste bag.

Scenario B: Ocular Exposure

  • Flush: Immediately flush eyes at an eyewash station for 15 minutes .[1][2] Hold eyelids open.

  • Medical: Seek medical attention. Provide the SDS (or CAS 3690-04-8 reference) to the physician, noting the "Pyrazolone" class.[1][2]

References
  • National Center for Biotechnology Information (NCBI). (2026).[1][2] PubChem Compound Summary for CID 107150, Aminopropylon. Retrieved January 29, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminopropylon
Reactant of Route 2
Reactant of Route 2
Aminopropylon
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